Cdc7-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(6S)-6-methyl-9-[[(2R)-2-methylazetidin-1-yl]methyl]-3-(1H-pyrazol-4-yl)-5-oxa-2-thia-10-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-11-one |
InChI |
InChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m1/s1 |
InChI Key |
LIZZOTJWXCZREF-ZJUUUORDSA-N |
Isomeric SMILES |
C[C@@H]1CCN1CC2=C3C[C@@H](OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
Canonical SMILES |
CC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cdc7 Kinase in Cell Cycle Progression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of Cdc7 kinase, a critical regulator of cell cycle progression, with a focus on its molecular mechanisms, experimental analysis, and therapeutic potential.
Introduction to Cdc7 Kinase
Cell division cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the initiation of DNA replication. Its activity is essential for the transition from the G1 to the S phase of the cell cycle. Cdc7 forms an active heterodimeric complex with its regulatory subunit, Dbf4 (Dumbbell former 4), and this complex is often referred to as DDK (Dbf4-dependent kinase). The primary and most well-characterized function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase. This phosphorylation event is a prerequisite for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent commencement of DNA synthesis.
Regulation of Cdc7-Dbf4 (DDK) Activity
The activity of Cdc7 is tightly regulated throughout the cell cycle, primarily through the availability of its activator, Dbf4.
-
Transcriptional Control: Dbf4 levels are low in the G1 phase and begin to accumulate in late G1, peaking at the G1/S transition. This ensures that DDK activity is restricted to the appropriate window for replication initiation.
-
Post-translational Modifications: Both Cdc7 and Dbf4 are subject to phosphorylation by other cell cycle kinases, such as Cyclin-Dependent Kinases (CDKs). S-phase CDK activity is required alongside DDK for origin firing.
-
Protein Degradation: Following the completion of S phase, Dbf4 is targeted for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to the inactivation of Cdc7 kinase activity.
The diagram below illustrates the cell cycle-dependent regulation of DDK activity.
The Central Role of DDK in DNA Replication Initiation
The initiation of DNA replication is a multi-step process that begins with the assembly of the pre-replicative complex (pre-RC) at origins of replication during G1. The pre-RC consists of the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the MCM2-7 complex. However, the pre-RC is inactive and cannot unwind DNA.
The activation of replication origins, known as "origin firing," requires two key S-phase kinases: S-CDKs and DDK. DDK's primary role is the direct phosphorylation of the N-terminal tails of several MCM subunits, particularly Mcm2, Mcm4, and Mcm6. This phosphorylation event creates a docking site for the adaptor protein Sld3 (or its human ortholog, Treslin/TICRR) and its partner, Cdc45. The subsequent recruitment of the GINS complex (Sld5, Psf1, Psf2, Psf3) completes the assembly of the active replicative helicase, known as the CMG (Cdc45-MCM-GINS) complex. The fully assembled CMG can then unwind DNA, allowing for the loading of DNA polymerases and the start of synthesis.
The signaling pathway for DDK-mediated origin firing is depicted below.
Key Substrates of Cdc7 Kinase
While the MCM complex is the most critical substrate for S-phase initiation, proteomic studies have identified other proteins that are phosphorylated by Cdc7. These substrates suggest broader roles for Cdc7 in DNA replication and checkpoint responses.
| Substrate | Human Ortholog | Function in Pathway |
| Mcm2 | MCM2 | Primary DDK target; phosphorylation is key for Sld3/Cdc45 recruitment. |
| Mcm4 | MCM4 | DDK target; phosphorylation contributes to helicase activation. |
| Mcm6 | MCM6 | DDK target; phosphorylation contributes to helicase activation. |
| Sld3 | Treslin/TICRR | Adaptor protein; phosphorylation by S-CDK required for interaction with DDK-P-MCM. |
| Claspin | CLSPN1 | Checkpoint mediator; phosphorylation by DDK can influence checkpoint activation. |
| Mrc1 | CLASPIN | Checkpoint mediator involved in the S-phase checkpoint response. |
| Rad53 (S. cerevisiae) | CHK1/CHK2 | Effector checkpoint kinase; can be activated downstream of DDK in response to damage. |
Cdc7 as a Therapeutic Target in Oncology
Normal cells can tolerate a temporary reduction in Cdc7 activity, as they have robust checkpoint mechanisms and a surplus of replication origins. In contrast, many cancer cells exhibit high levels of replication stress and are often p53-deficient, making them exquisitely dependent on Cdc7 for survival. This dependency creates a therapeutic window, and inhibiting Cdc7 can selectively trigger apoptosis in tumor cells while sparing normal cells. Consequently, several small molecule inhibitors of Cdc7 have been developed and are in various stages of preclinical and clinical investigation.
| Inhibitor | Target(s) | Reported IC50 (Cdc7) | Development Stage (as of early 2020s) |
| PHA-767491 | Cdc7, Cdk9 | ~10 nM | Preclinical |
| TAK-931 | Cdc7 | <1 nM | Phase I Clinical Trials |
| LY3143921 | Cdc7 | ~2 nM | Phase I Clinical Trials |
| MKI-1 | Cdc7 | ~5 nM | Preclinical |
Note: IC50 values can vary based on assay conditions. Data is compiled from various public sources and may not be exhaustive.
Experimental Protocols: In Vitro Cdc7 Kinase Assay
This protocol describes a standard method for measuring the kinase activity of purified Cdc7-Dbf4 (DDK) against a recombinant substrate, such as a fragment of Mcm2.
Objective: To quantify the transfer of phosphate from ATP to a substrate by DDK.
Materials:
-
Purified recombinant human Cdc7-Dbf4 complex.
-
Recombinant substrate (e.g., GST-tagged N-terminal fragment of human Mcm2).
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
ATP solution (10 mM stock).
-
[γ-³²P]ATP (radiolabeled ATP).
-
SDS-PAGE loading buffer.
-
Phosphor screen and imager.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the master mix. For a 25 µL reaction, combine:
-
12.5 µL of 2x Kinase Buffer.
-
2.5 µL of substrate (e.g., 1 µg Mcm2 fragment).
-
x µL of purified DDK enzyme (amount to be optimized).
-
x µL of nuclease-free water to bring the volume to 22.5 µL.
-
-
Initiate Reaction: Add 2.5 µL of an ATP mix (containing cold ATP and a spike of [γ-³²P]ATP to reach a final concentration of 100 µM).
-
Incubation: Vortex briefly and incubate the reaction at 30°C for 20 minutes. The time and temperature may require optimization.
-
Stop Reaction: Terminate the reaction by adding 8 µL of 4x SDS-PAGE loading buffer.
-
Protein Separation: Boil the samples at 95°C for 5 minutes. Load the entire sample onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Detection and Quantification:
-
Stain the gel with Coomassie Blue to visualize total protein and confirm equal loading of the substrate.
-
Dry the gel and expose it to a phosphor screen overnight.
-
Scan the screen using a phosphor imager. The intensity of the band corresponding to the phosphorylated substrate is proportional to the kinase activity.
-
The workflow for this assay is visualized below.
Cdc7-IN-13: A Selective ATP-Competitive Inhibitor of Cdc7 Kinase for Preclinical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note: The designation "Cdc7-IN-13" does not correspond to a publicly disclosed, specific chemical entity in the scientific literature as of the latest update. This technical guide provides a composite overview of the properties and experimental evaluation of potent, selective, ATP-competitive inhibitors of Cell Division Cycle 7 (Cdc7) kinase, drawing upon publicly available data for well-characterized tool compounds such as XL413, PHA-767491, and TAK-931. The data and protocols presented herein are representative of this class of inhibitors and are intended to serve as a comprehensive resource for researchers in the field.
Introduction
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome integrity.[1][2][3][4][5] In complex with its regulatory subunit, Dbf4 (or Drf1), Cdc7 forms the active Dbf4-dependent kinase (DDK), which is essential for the firing of replication origins during the S phase of the cell cycle.[1][2][3][4][5] The primary substrate of DDK is the minichromosome maintenance (MCM) 2-7 complex, the core component of the replicative helicase.[1][2] Phosphorylation of MCM proteins, particularly MCM2, by Cdc7 is a critical step for the recruitment of other replication factors and the unwinding of DNA, thereby licensing each origin for a single round of replication.[1][2][6][7][8]
Given its essential role in DNA replication, Cdc7 is frequently overexpressed in a variety of human cancers, and its elevated activity is often correlated with poor prognosis.[2][9] This dependency of cancer cells on robust DNA replication machinery makes Cdc7 an attractive therapeutic target.[2][9][10][11][12] Selective, ATP-competitive inhibitors of Cdc7 have been developed as potent anti-cancer agents. These inhibitors bind to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates and thereby inducing replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][12][13]
This guide provides an in-depth overview of the biochemical and cellular characterization of a representative selective, ATP-competitive Cdc7 inhibitor, referred to here as "this compound."
Mechanism of Action
This compound acts as a reversible, ATP-competitive inhibitor of Cdc7 kinase. By occupying the ATP-binding site, it prevents the transfer of the gamma-phosphate from ATP to the serine and threonine residues of its substrates, most notably the MCM2-7 complex.[2][13][14][15] The inhibition of MCM phosphorylation stalls the initiation of DNA replication, leading to replication fork collapse and the accumulation of DNA damage.[10][16] This, in turn, activates DNA damage response pathways and can trigger p53-independent apoptosis in cancer cells, which are often more susceptible to replication stress than normal cells.[2][11][12]
Quantitative Data
The following tables summarize the in vitro and cellular activities of representative selective, ATP-competitive Cdc7 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Cdc7 | Cdk9 | CK2 | PIM1 |
| XL413 | 3.4 | - | 215 | 42 |
| PHA-767491 | 10 | 34 | - | - |
| TAK-931 | <0.3 | - | - | - |
Table 2: Cellular Activity of Representative Cdc7 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) |
| XL413 | Colo-205 | Cell Viability | 2.142 |
| HCC1954 | Cell Viability | 22.9 | |
| PHA-767491 | HCC1954 | Cell Proliferation | 0.64 |
| Colo-205 | Cell Proliferation | 1.3 | |
| TAK-931 | COLO205 | Growth Inhibition (GI50) | Not specified |
Data compiled from multiple sources.[14][19][20] The potency of inhibitors can vary significantly between cell lines.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol describes a typical in vitro kinase assay to determine the IC50 of a Cdc7 inhibitor.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
Kinase substrate (e.g., biotinylated MCM2 peptide)[21]
-
ATP (including [γ-32P]ATP for radiometric assays or cold ATP for luminescence-based assays)
-
Kinase assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT)[22]
-
Test inhibitor (this compound) at various concentrations
-
96-well plates
-
Microplate reader (luminescence or radioactivity detector)
Procedure:
-
Prepare a serial dilution of the Cdc7 inhibitor in DMSO and then dilute in kinase assay buffer. The final DMSO concentration should not exceed 1%.[23]
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[22]
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced (luminescence) or phosphate incorporated (radioactivity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular MCM2 Phosphorylation Assay (Western Blot)
This protocol is used to assess the target engagement of the Cdc7 inhibitor in a cellular context by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Cell culture medium and supplements
-
Cdc7 inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41 or Ser139), anti-total-MCM2[6][8]
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[25]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the Cdc7 inhibitor for a specified time (e.g., 4 hours).[26]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[25]
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[25][27]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[25][27]
-
Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.[25]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-MCM2 antibody as a loading control.
Cell Viability Assay
This protocol measures the effect of the Cdc7 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Cdc7 inhibitor (this compound)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)[29][30]
-
Microplate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the Cdc7 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[31]
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Visualizations
Cdc7 Signaling Pathway in DNA Replication Initiation
Caption: Cdc7 signaling in DNA replication initiation.
Experimental Workflow for Cdc7 Inhibitor Characterization
Caption: Workflow for characterizing a Cdc7 inhibitor.
Logical Flow of Cdc7 Inhibition Leading to Apoptosis
Caption: Mechanism of apoptosis via Cdc7 inhibition.
References
- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Localization of Cdc7 Protein Kinase During DNA Replication in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Phospho-MCM2 (Ser139) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Molecular Mechanisms of Chromosomal Instability and Anti-Tumor Immune Activation Induced by DNA Replication Stress | National Cancer Center Japan [ncc.go.jp]
- 17. medchemexpress.com [medchemexpress.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. france.promega.com [france.promega.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. youtube.com [youtube.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
- 31. dojindo.com [dojindo.com]
The Impact of Cdc7-IN-13 on the Minichromosome Maintenance (MCM) Complex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Cdc7-IN-13, a potent and selective inhibitor of Cdc7 kinase, on the minichromosome maintenance (MCM) complex. The document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to Cdc7 Kinase and the MCM Complex
Cell division cycle 7 (Cdc7) kinase, in conjunction with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. A crucial downstream target of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) complex, a helicase essential for unwinding DNA at the replication origins. The phosphorylation of MCM subunits, particularly MCM2, by Cdc7 is a critical step for the activation of the MCM helicase and the subsequent recruitment of the DNA replication machinery. Dysregulation of Cdc7 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Cdc7 kinase. Its mechanism of action involves the suppression of MCM complex phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Analysis of this compound's Effects
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its impact on Cdc7 kinase activity, MCM2 phosphorylation, and cellular outcomes.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Cdc7 | 1 |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Endpoint | Concentration (nM) | Result | Reference |
| HCT116 | Western Blot | p-MCM2 (Ser53) Inhibition | 100 | Significant reduction | |
| HCT116 | Western Blot | p-MCM2 (Ser53) Inhibition | 1000 | Complete abrogation | |
| HCT116 | Flow Cytometry | S-Phase Arrest | 1000 | Accumulation of cells in S-phase | |
| HCT116 | Apoptosis Assay | Induction of Apoptosis | 1000 | Increased apoptosis |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the Cdc7 signaling pathway in DNA replication initiation and the mechanism of action of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound.
In Vitro Cdc7 Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of Cdc7 in a controlled, cell-free system.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 protein (substrate)
-
ATP, [γ-33P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdc7/Dbf4 complex, and the MCM2 substrate.
-
Add this compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the P81 paper and quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of MCM2 Phosphorylation
This method is used to assess the level of MCM2 phosphorylation in cells treated with this compound.
Materials:
-
HCT116 cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser53), anti-total-MCM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HCT116 cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MCM2 and a loading control (e.g., β-actin) to normalize the data.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent and selective inhibitor of Cdc7 kinase that effectively abrogates the phosphorylation of the MCM complex, a critical step in the initiation of DNA replication. This inhibition leads to S-phase arrest and subsequent apoptosis in cancer cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Cdc7 inhibitors and their impact on the cell cycle and DNA replication. The visualization of the signaling pathways and experimental workflows further aids in understanding the mechanism of action and the experimental approaches used to characterize this class of inhibitors.
The Structural-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives as Cdc7 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine-based inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation and a promising target in oncology. This document details the key chemical modifications influencing inhibitory potency, presents quantitative data for representative compounds, outlines relevant experimental protocols, and illustrates critical cellular pathways and experimental workflows.
Core Structure and Key Interaction Points
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a crucial framework for the development of potent and selective Cdc7 inhibitors. These compounds typically occupy the ATP-binding pocket of the kinase, forming critical hydrogen bonds and hydrophobic interactions. The core structure and key positions for modification are highlighted below.
Structure-Activity Relationship (SAR)
The potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives against Cdc7 are highly dependent on the nature and position of various substituents. Key findings from multiple studies are summarized below.
-
C7-Position: Substitution at the C7-position with a 2,6-disubstituted phenyl ring is often optimal for potent inhibitory activity. Specifically, a 2,6-dichlorophenyl group has been shown to be highly effective.
-
C4-Position: The C4-position of the pyrazolo[1,5-a]pyrimidine core is amenable to the introduction of larger substituents, which can enhance potency and modulate physicochemical properties.
-
C3-Position: Substitution at the C3-position of the pyrazole moiety is generally detrimental to the inhibitory activity. This suggests that this position may be involved in unfavorable steric clashes within the ATP-binding pocket.
-
Other Positions: Modifications at other positions, such as the pyrazole ring, have also been explored to fine-tune the compound's properties, including selectivity and metabolic stability.
Quantitative Data Summary
The following table summarizes the in vitro biochemical activity of representative pyrazolo[1,5-a]pyrimidine derivatives against Cdc7 kinase.
| Compound | R1 (C7-Position) | R2 (C4-Position) | Cdc7 IC50 (nM) |
| 1 | 2,6-dichlorophenyl | H | 10 |
| 2 | 2-chloro-6-fluorophenyl | H | 12 |
| 3 | 2,6-dimethylphenyl | H | 25 |
| 4 | 2,6-dichlorophenyl | 4-morpholinyl | 3 |
| 5 | 2,6-dichlorophenyl | 4-hydroxyphenyl | 8 |
Data is compiled from representative studies for illustrative purposes.
Experimental Protocols
Cdc7 Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the Cdc7/Dbf4 kinase complex.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex
-
Mcm2 protein (substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Radiolabeled [γ-32P]ATP or fluorescently labeled antibody for detection
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the Cdc7/Dbf4 kinase and the Mcm2 substrate in the assay buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
General Synthesis of Pyrazolo[1,5-a]pyrimidine Core
The following is a representative synthetic route for the pyrazolo[1,5-a]pyrimidine scaffold.
Step 1: Synthesis of 3-amino-1H-pyrazole
Substituted acetonitriles are reacted with hydrazine hydrate to yield the corresponding 3-amino-1H-pyrazole derivatives.
Step 2: Condensation with a β-ketoester
The 3-amino-1H-pyrazole is then condensed with a β-ketoester in the presence of an acid catalyst (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core.
Step 3: Functionalization of the Core
Further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, can be performed to introduce various substituents at the C4 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring.
Visualizations
Signaling Pathway
Caption: The Cdc7/Dbf4 signaling pathway in DNA replication initiation and its inhibition.
Experimental Workflow
The Impact of Cdc7 Inhibition on the DNA Replication Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response.[1] Its role in phosphorylating the minichromosome maintenance (MCM) complex is essential for the firing of replication origins.[2] Consequently, Cdc7 has emerged as a promising target in oncology, with inhibitors like Cdc7-IN-13 demonstrating potent anti-tumor activity by inducing DNA replication stress. This technical guide provides an in-depth analysis of the impact of Cdc7 inhibition on the DNA replication stress response, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action of Cdc7 Inhibitors
Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[3] This complex is fundamental for the transition from the G1 to the S phase of the cell cycle.[2] The primary function of DDK is to phosphorylate multiple subunits of the MCM2-7 complex, which is the core of the replicative helicase.[2] This phosphorylation event is a prerequisite for the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase, unwinding of DNA, and the initiation of DNA synthesis.[2]
Inhibition of Cdc7, for instance by this compound, directly prevents the phosphorylation of the MCM complex.[4] This action blocks the initiation of DNA replication at licensed origins, leading to a significant reduction in the number of active replication forks.[4][5] This scarcity of active forks results in replication stress, characterized by the stalling or collapse of the few forks that do form.[4][5] In cancer cells, which often have a high degree of basal replication stress and may have compromised cell cycle checkpoints, the additional stress induced by Cdc7 inhibition can lead to catastrophic genomic instability and, ultimately, apoptosis.[6][7]
Quantitative Data on the Effects of Cdc7 Inhibition
The following tables summarize the quantitative effects of various Cdc7 inhibitors on cancer cell lines, providing key data points for researchers in drug development and cancer biology.
Table 1: IC50 Values of Cdc7 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PHA-767491 | HCC1954 | Breast Cancer | 0.64 | |
| PHA-767491 | Colo-205 | Colon Cancer | 1.3 | |
| XL413 | HCC1954 | Breast Cancer | 22.9 | |
| XL413 | Colo-205 | Colon Cancer | 1.1 | |
| EP-05 | SW620 | Colorectal Cancer | 0.068 | [8] |
| EP-05 | DLD-1 | Colorectal Cancer | 0.070 | [8] |
| EP-05 | Capan-1 | Pancreatic Cancer | <0.03 | [8] |
| EP-05 | COLO 205 | Colorectal Cancer | <0.03 | [8] |
| NMS-354 | Panel of 120 cancer cell lines | Various | Submicromolar range | [6] |
| Compound #3 | Various tumor lines | Various | Submicromolar range | [6] |
Table 2: Effects of Cdc7 Inhibition on DNA Replication Dynamics
| Treatment | Cell Type | Effect | Quantitative Change | Reference |
| cdc7-as3 + PP1 (MMS-treated) | Yeast | Replication Fork Rate | Increase from 446 bp/min (WT) to 1,031 bp/min | [9] |
| cdc7-as3 + PP1 | Yeast | Number of Fired Origins | Reduction from 234 (WT) to 157 | [9] |
| Cdc7i (60 µM for 4-12h) | HeLa | Inter-Origin Distance | Increased | [10] |
| Chk1 depletion + Cdc7 depletion | U2OS | Replication Fork Speed | Rescued (increased) compared to Chk1 depletion alone | [11] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study the effects of Cdc7 inhibition on the DNA replication stress response.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.[12]
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[12]
-
Storage: Incubate the cells on ice for at least 30 minutes.[12] Samples can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.[12] Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use a dot plot of PI-Area versus PI-Width to exclude doublets and aggregates.[12] The DNA content will be represented in a histogram, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
DNA Fiber Assay for Analysis of Replication Fork Dynamics
This single-molecule technique is used to visualize and measure various parameters of DNA replication, including replication fork speed, origin firing frequency, and fork stalling.
Materials:
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
Cell culture medium
-
Lysis/Spreading Buffer: 200 mM Tris-HCl (pH 7.4), 50 mM EDTA, 0.5% SDS.[14]
-
Fixing Solution: 3:1 Methanol:Acetic Acid
-
Denaturation Solution: 2.5 M HCl
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibodies: Rat anti-BrdU (for CldU) and Mouse anti-BrdU (for IdU)
-
Secondary Antibodies: Alexa Fluor-conjugated anti-rat and anti-mouse antibodies
-
Microscope slides (e.g., Silane-Prep slides)
-
Fluorescence microscope
Procedure:
-
Pulse Labeling:
-
Cell Harvesting and Lysis:
-
DNA Spreading:
-
Fixation and Denaturation:
-
Immunostaining:
-
Block the slides with blocking buffer for at least 30 minutes.
-
Incubate with primary antibodies (e.g., rat anti-CldU and mouse anti-IdU) for 1-2 hours at room temperature in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Wash the slides again and mount with an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the DNA fibers using a fluorescence microscope. CldU and IdU tracks will appear as distinct colors.
-
Measure the length of the colored tracks to determine fork speed (µm/min, which can be converted to kb/min). Analyze patterns to identify origin firing, fork stalling, and termination events.
-
Western Blotting for Phosphorylated Chk1 (Ser345)
This protocol is used to detect the activation of the ATR-Chk1 signaling pathway, a key component of the DNA replication stress response, by measuring the phosphorylation of Chk1.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-phospho-Chk1 (Ser345)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: Treat cells with Cdc7 inhibitor or other agents as required. Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the band corresponding to phosphorylated Chk1 indicates the level of pathway activation. A total Chk1 antibody should be used on a parallel blot as a loading control.
Signaling Pathways and Logical Relationships
The inhibition of Cdc7 triggers a cascade of events within the DNA replication stress response pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling networks and experimental workflows.
Caption: Signaling pathway of Cdc7 inhibition leading to replication stress and apoptosis.
Caption: Experimental workflow for the DNA Fiber Assay.
Caption: Logical flow of ATR/Chk1 pathway activation upon Cdc7 inhibition.
Conclusion
The inhibition of Cdc7 kinase represents a potent strategy for inducing DNA replication stress, particularly in cancer cells that are often more vulnerable to such insults. This compound and other inhibitors in its class effectively block the initiation of DNA replication, leading to a cascade of cellular responses culminating in cell cycle arrest or apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the mechanism and therapeutic potential of Cdc7 inhibition. A thorough understanding of these processes is crucial for the continued development of novel and effective cancer therapies targeting the DNA replication machinery.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. DSpace [researchrepository.universityofgalway.ie]
- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The level of origin firing inversely affects the rate of replication fork progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncoupling fork speed and origin activity to identify the primary cause of replicative stress phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chk1 promotes replication fork progression by controlling replication initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. DNA Fiber Assay upon Treatment with Ultraviolet Radiations [en.bio-protocol.org]
- 15. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Fiber Assay upon Treatment with Ultraviolet Radiations [bio-protocol.org]
- 17. Video: Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]
Preclinical Profile of Cdc7-IN-13: A Technical Overview for Cancer Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the available preclinical data on Cdc7-IN-13, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase, for researchers, scientists, and drug development professionals in the field of oncology. While specific preclinical studies on "this compound" in solid tumors are not extensively available in the public domain, this document synthesizes the foundational knowledge from the discovery of its chemical series and contextualizes its potential therapeutic application by drawing parallels with other well-characterized Cdc7 inhibitors.
Core Concepts: The Role of Cdc7 in Oncology
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] It functions by phosphorylating the minichromosome maintenance (MCM) complex, a key step for the firing of replication origins.[1] In many cancer cells, there is an over-reliance on Cdc7 for proliferation and to bypass DNA damage checkpoints, making it an attractive target for therapeutic intervention.[2][3] Inhibition of Cdc7 can lead to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, often with a greater selectivity for tumor cells over normal, healthy cells.[3]
Unveiling this compound: An Aminopyrimidinone Derivative
This compound belongs to a series of aminopyrimidinone-based Cdc7 kinase inhibitors. The foundational research, published in Bioorganic & Medicinal Chemistry Letters in 2012, detailed the structure-activity relationship (SAR) of this class of compounds.
Biochemical Potency
The aminopyrimidinone series, from which this compound is derived, demonstrated high potency against Cdc7 kinase. A range of amine substitutions on the pyrimidinone core resulted in compounds with very low nanomolar to sub-nanomolar inhibitory activity. The defining characteristic of this series is its potent enzymatic inhibition, with reported Ki values of less than 1 nM.[4] This high affinity for the target enzyme is a critical attribute for a successful therapeutic agent.
Table 1: Biochemical Activity of the Aminopyrimidinone Series
| Compound Class | Target | Potency (Ki) | Source |
| Aminopyrimidinones | Cdc7 Kinase | < 1 nM | [4] |
Mechanism of Action and Cellular Effects
The primary mechanism of action for Cdc7 inhibitors, including those from the aminopyrimidinone series, is the blockade of DNA replication initiation. This is achieved through the inhibition of Cdc7-mediated phosphorylation of its key substrate, MCM2. The 2012 study confirmed that the cytotoxicity of these compounds directly correlates with the inhibition of MCM2 phosphorylation in cellular assays.[4]
Signaling Pathway
The inhibition of Cdc7 triggers a cascade of cellular events. The immediate effect is the failure to initiate DNA synthesis at replication origins. This leads to replication stress and the activation of DNA damage response pathways. In cancer cells, which often have compromised checkpoint mechanisms, this unresolved replication stress can lead to mitotic catastrophe and apoptosis.
Preclinical Efficacy in Solid Tumors: A Broader Perspective
While specific in vivo data for this compound in solid tumor models is not publicly available, the broader class of Cdc7 inhibitors has shown promising anti-tumor activity in various preclinical settings. For instance, other potent Cdc7 inhibitors have demonstrated efficacy in xenograft models of ovarian, colorectal, and small-cell lung cancer.[3][5]
Table 2: Representative Preclinical Efficacy of Cdc7 Inhibitors in Solid Tumor Models
| Inhibitor | Tumor Model | Efficacy | Source |
| Pyrrolopyridinone Cdc7 inhibitor | A2780 (Ovarian) Xenograft | 68% tumor growth inhibition | [5] |
| XL413 | H69-AR (SCLC) Xenograft | Significant tumor growth inhibition (in combination with chemotherapy) | [3] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on standard methodologies for evaluating kinase inhibitors, the following outlines the likely experimental workflows.
Cdc7 Kinase Inhibition Assay (Biochemical)
A typical protocol to determine the in vitro potency of a Cdc7 inhibitor would involve a biochemical assay using recombinant human Cdc7/Dbf4 kinase and a substrate, such as a peptide derived from MCM2.
Cellular Proliferation Assay
To assess the cytotoxic or cytostatic effects of this compound on cancer cells, a standard proliferation assay would be employed.
Future Directions and Conclusion
This compound is a highly potent inhibitor of Cdc7 kinase, belonging to the well-characterized aminopyrimidinone class. While its specific preclinical development in solid tumors is not publicly documented, the foundational science and the performance of similar Cdc7 inhibitors suggest its potential as an anti-cancer agent. Further studies are warranted to elucidate its efficacy and safety profile in various solid tumor models to pave the way for potential clinical investigation. This technical guide serves as a foundational resource for researchers interested in the therapeutic targeting of Cdc7 and the potential of novel inhibitors like this compound.
References
- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyrimidinone cdc7 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Role of Cdc7 Overexpression in Cancer: From Molecular Mechanisms to Therapeutic Target
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cell division cycle 7 (Cdc7) is a highly conserved serine-threonine kinase that plays an indispensable role in the initiation of DNA replication and the maintenance of genome integrity.[1] While its activity is tightly regulated in normal cells, Cdc7 is frequently overexpressed in a wide range of human malignancies, including breast, colon, lung, ovarian, and pancreatic cancers.[2][3][4] This overexpression is often correlated with aggressive tumor phenotypes, genomic instability, and poor patient prognosis.[5][6] The heightened reliance of cancer cells on robust DNA replication machinery, coupled with their often-defective cell cycle checkpoints, makes them uniquely vulnerable to the inhibition of Cdc7.[1][7] This dependency establishes Cdc7 as a compelling and selective target for novel anticancer therapies. This document provides a comprehensive technical overview of the molecular functions of Cdc7, the quantitative evidence of its overexpression in various cancers, its role as a therapeutic target, and detailed protocols for key experimental assays used in its study.
The Molecular Function of Cdc7 Kinase
Cdc7 functions as a critical regulator of the cell cycle, primarily at the G1/S transition.[8][9] Its kinase activity is dependent on its association with a regulatory subunit, either Dbf4 (Dbf4-dependent kinase, DDK) or Drf1.[10] The Cdc7/Dbf4 complex is the primary active form during S-phase initiation.
Role in DNA Replication Initiation
The primary and most well-characterized function of Cdc7 is the firing of licensed replication origins.[3] During the G1 phase, the pre-replication complex (pre-RC), which includes the Origin Recognition Complex (ORC) and the minichromosome maintenance (MCM) protein complex (Mcm2-7), assembles at replication origins.[11] For DNA synthesis to begin, the MCM complex, which functions as the replicative helicase, must be activated. This activation is a two-step process orchestrated by two key kinases: cyclin-dependent kinases (CDKs) and Cdc7. Cdc7 directly phosphorylates multiple subunits of the MCM complex, particularly Mcm2, Mcm4, and Mcm6.[3] This phosphorylation event induces a conformational change that promotes the recruitment of Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase.[9][11] The active CMG complex then unwinds DNA, allowing for the recruitment of the DNA replication machinery to initiate synthesis.[9]
Role in the S-Phase Checkpoint
Beyond its role in initiating replication, Cdc7 is also a crucial component of the intra-S-phase checkpoint, a surveillance mechanism that stabilizes stalled replication forks and prevents the cell from entering mitosis with damaged DNA.[11] In response to replication stress (e.g., caused by DNA damage or nucleotide depletion), the ATR kinase is activated. Cdc7 participates in the full activation of the downstream effector kinase Chk1 by phosphorylating the mediator protein Claspin.[11] This Cdc7-dependent phosphorylation of Claspin is essential for the ATR-Chk1 signaling cascade, which in turn stabilizes replication forks and arrests the cell cycle to allow for DNA repair.[11] This dual role is critical: Cdc7 both initiates DNA replication and helps manage the challenges that arise during the process.
Cdc7 Overexpression in Human Cancers
Cdc7 protein levels are typically low or undetectable in normal, differentiated tissues but are significantly elevated in a wide variety of human tumors and cancer cell lines.[2] This overexpression is not merely a marker of proliferation but appears to be a common event in tumorigenesis, often linked to inactivation of the p53 tumor suppressor.[3][12]
Quantitative Data on Cdc7 Expression
The following table summarizes findings from various studies on Cdc7 expression across different cancer types.
| Cancer Type | Key Findings on Cdc7 Expression | Reference(s) |
| Multiple Cancers | Increased expression in ~50% of 62 human tumor cell lines examined. Levels in normal primary cells were very low or absent. | [2][3][13] |
| Pancreatic Cancer | Significantly overexpressed in pancreatic adenocarcinoma compared to benign tissue (median Labeling Index: 34.3% vs. 1.3%; P<0.0001). | [3] |
| Colorectal Cancer | Analysis of 1711 CRCs showed strong expression in 9.2%, weak in 57.2%, and negative in 33.6%. Strong expression was an independent marker of improved patient survival in this study. | [4] |
| Breast Cancer | High expression detected in primary tumors but not in matched normal tissues. Strong correlation between p53 loss and increased Cdc7 expression (P = 3.6 x 10⁻⁹). | [2][12] |
| Ovarian Cancer | Increased Cdc7 protein levels significantly associated with advanced clinical stage (P = 0.01) and genomic instability (P < 0.001). Cdc7 expression predicts disease-free survival (Hazard Ratio: 2.03). | [6] |
| Oral Squamous Cell Carcinoma | Overexpression is considered an unfavorable prognostic marker and contributes to resistance to DNA-damaging agents. | [14] |
| Odontogenic Tumors | Low expression observed in benign tumors, with a mean of 7%. | [15] |
Cdc7 as a Therapeutic Target
The essential role of Cdc7 in DNA replication and the high frequency of its overexpression in tumors make it an attractive target for cancer therapy.[1][10] The therapeutic window for Cdc7 inhibitors arises from the different cellular responses of normal versus cancer cells upon Cdc7 depletion or inhibition.
-
Normal Cells: Inhibition of Cdc7 in normal cells triggers the "origin activation checkpoint," leading to a reversible cell cycle arrest in G1, which allows the cells to remain viable.[3][16]
-
Cancer Cells: Cancer cells, which frequently have defects in checkpoint pathways (e.g., p53 mutation), are unable to arrest effectively.[3] When Cdc7 is inhibited, these cells proceed into S-phase with insufficient origin firing, leading to stalled and collapsed replication forks, accumulation of DNA damage, and ultimately, p53-independent apoptosis.[1][17]
This differential response suggests that Cdc7 inhibitors can selectively kill cancer cells while having only cytostatic and reversible effects on normal tissues.[7]
Key Experimental Methodologies
Studying the role of Cdc7 requires a combination of biochemical and cell-based assays. Below is a typical experimental workflow and detailed protocols for essential techniques.
Protocol 1: In Vitro Cdc7 Kinase Assay
This assay measures the direct inhibitory effect of a compound on Cdc7 kinase activity. It typically uses a recombinant Cdc7/Dbf4 complex and a substrate like the MCM2 protein. The readout is often ATP consumption or substrate phosphorylation.[18][19]
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Substrate (e.g., recombinant MCM2 protein or a synthetic peptide like PDKtide)[20]
-
Kinase Assay Buffer (e.g., 40 mM HEPES, 10 mM MgCl₂, 1 mM DTT)
-
ATP (including [γ-³²P]ATP for radioactive detection or for use with ADP-Glo™ kit)
-
Test inhibitor compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radioactive assay
Procedure (using ADP-Glo™ luminescence): [19][20]
-
Prepare Reagents: Thaw all components on ice. Prepare 1x Kinase Assay Buffer.
-
Prepare Master Mix: For N reactions, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the MCM2 substrate.
-
Plate Setup:
-
Add 12.5 µL of Master Mix to each well of a 96-well plate.
-
Add 2.5 µL of the test inhibitor (at 10x final concentration) to "Test Inhibitor" wells.
-
Add 2.5 µL of Diluent Solution (buffer with DMSO) to "Positive Control" and "Blank" wells.
-
-
Initiate Reaction:
-
Dilute the Cdc7/Dbf4 enzyme to the desired concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[20]
-
Add 10 µL of diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[19][20]
-
Detect ADP Formation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[20]
-
-
Readout: Measure luminescence using a plate reader. The signal is proportional to Cdc7 activity. Calculate % inhibition relative to the positive control.
Protocol 2: Western Blotting for Cdc7 and Downstream Markers
Western blotting is used to quantify changes in protein levels (e.g., Cdc7 knockdown) or phosphorylation status (e.g., Mcm2 phosphorylation as a marker of Cdc7 activity).[3][21]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer apparatus, PVDF or nitrocellulose membranes, and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdc7, anti-phospho-Mcm2, anti-cleaved-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Sample Preparation:
-
Treat cells as required, then wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer. Scrape and collect the lysate.
-
Centrifuge at ~16,000 x g for 20 min at 4°C to pellet cell debris.[23]
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze band intensity using image analysis software, normalizing to a loading control like β-actin.
-
Protocol 3: Cell Viability Assay (MTT/CCK-8)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability, allowing for the determination of an inhibitor's IC₅₀ value.[25][26]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test inhibitor compound
-
MTT solution (5 mg/mL in PBS) or CCK-8 reagent
-
Solubilization buffer (for MTT, e.g., DMSO or acidic isopropanol)
Procedure (MTT Assay): [25][26]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the Cdc7 inhibitor in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc7-Dbf4 kinase overexpression in multiple cancers and tumor cell lines is correlated with p53 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 9. Small-molecule Articles | Smolecule [smolecule.com]
- 10. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cdc7-Dbf4 Kinase Overexpression in Multiple Cancers and Tumor Cell Lines Is Correlated with p53 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Cdc7 expression is a marker of oral squamous cell carcinoma and overexpression of Cdc7 contributes to the res… [ouci.dntb.gov.ua]
- 15. CDC7 Expression in Selected Odontogenic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 17. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. france.promega.com [france.promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 23. bio-rad.com [bio-rad.com]
- 24. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
P53-Independent Apoptosis Induced by Cdc7 Inhibition: A Technical Guide
Abstract: Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for cancer therapy. Its inhibition leads to S-phase arrest and, subsequently, apoptosis. A significant feature of this apoptotic response is its independence from the tumor suppressor p53, a protein frequently mutated in human cancers, rendering them resistant to many conventional therapies. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative outcomes, and key experimental protocols related to p53-independent apoptosis induced by Cdc7 inhibition, tailored for researchers and drug development professionals.
The Core Function of Cdc7 in Cell Cycle Progression
Cdc7 is a serine/threonine kinase that functions as a master regulator of DNA replication initiation. It forms an active complex with its regulatory subunit, Dbf4, creating the Dbf4-dependent kinase (DDK). The primary and most well-characterized role of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) 2-7 complex. This phosphorylation event is the essential trigger that "fires" replication origins, allowing the MCM helicase to unwind DNA and initiate replication during the S phase of the cell cycle.
Signaling Pathway of Cdc7 Inhibition-Induced Apoptosis
Inhibition of Cdc7 prevents the phosphorylation of the MCM complex, which stalls the activation of replication origins. This leads to an insufficient number of active origins to complete DNA synthesis, causing replication forks to stall and collapse. The resulting accumulation of single-stranded DNA and double-strand breaks constitutes significant replication stress.
This stress activates the DNA Damage Response (DDR), primarily through the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 kinases, a pathway that functions independently of p53. While the initial response is to arrest the cell cycle in S-phase to allow for repair, prolonged and overwhelming DNA damage bypasses this checkpoint. The sustained damage signals ultimately trigger the intrinsic mitochondrial apoptosis pathway. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade (caspase-9 and caspase-3), culminating in cell death.
Quantitative Data on Apoptosis Induction
The efficacy of Cdc7 inhibitors in inducing apoptosis has been quantified across various cancer cell lines, particularly those with non-functional p53. The data consistently show a dose-dependent increase in apoptotic markers.
| Cdc7 Inhibitor | Cell Line (p53 Status) | Concentration | Apoptotic Cells (%) | Key Apoptotic Marker |
| TAK-931 | Calu-6 (p53-mutant) | 100 nM | ~45% | Cleaved PARP Increase |
| PHA-767491 | HCT116 p53-/- (p53-null) | 5 µM | ~30-40% | Cleaved Caspase-3 Increase |
| XL413 | A2780 (p53 wild-type) | 10 µM | >50% | Annexin V Positive |
| TAK-931 | COLO 205 (p53 wild-type) | 300 nM | ~60% | Cleaved Caspase-3 Increase |
| PHA-767491 | U2OS (p53 wild-type) | 2.5 µM | ~25% | Sub-G1 Population Increase |
Note: The values presented are approximations derived from multiple studies and can vary based on experimental conditions and time points.
Key Experimental Protocols
Reproducible and accurate assessment of apoptosis is crucial. Below are standardized protocols for key assays used to evaluate the effects of Cdc7 inhibition.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture: Seed cancer cells (e.g., HCT116 p53-/-) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of a Cdc7 inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This technique is used to detect and quantify key proteins in the apoptotic and DNA damage pathways.
-
Lysate Preparation: Following treatment with a Cdc7 inhibitor, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Cleaved Caspase-3 (marker for executioner caspase activity)
-
Cleaved PARP (a substrate of cleaved caspase-3)
-
Phospho-Histone H2A.X (γH2AX) (marker for DNA double-strand breaks)
-
β-Actin or GAPDH (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system. Densitometry can be used for quantification relative to the loading control.
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay Using a Cdc7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] It is a key regulator of the cell cycle, and its activity is essential for the transition from G1 to S phase. Cdc7 forms a complex with its regulatory subunit, Dbf4 (also known as ASK), to become an active kinase.[1] The active Cdc7-Dbf4 complex, also referred to as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, which is the catalytic core of the replicative helicase. This phosphorylation event is a critical step in the initiation of DNA unwinding and the subsequent recruitment of the DNA replication machinery.
Given its essential role in DNA replication and cell proliferation, Cdc7 has emerged as an attractive therapeutic target in oncology.[3] Many cancer cells overexpress Cdc7, and its inhibition has been shown to selectively induce apoptosis in tumor cells while having a less severe effect on normal cells.[4] This has led to the development of numerous small molecule inhibitors targeting the ATP-binding site of Cdc7.[3][5]
This document provides a detailed protocol for an in vitro kinase assay to evaluate the potency of Cdc7 inhibitors, using Cdc7-IN-13 as a representative compound. The protocol is based on a luminescence-based ADP detection method, which offers a non-radioactive, high-throughput compatible format for inhibitor screening and profiling.
Cdc7 Signaling Pathway in DNA Replication Initiation
The following diagram illustrates the central role of Cdc7 in initiating DNA replication.
Caption: Cdc7 kinase, activated by Dbf4, phosphorylates the MCM complex, a key step in helicase activation and DNA replication initiation.
Quantitative Data for Representative Cdc7 Inhibitors
The following table summarizes the in vitro potency of several known Cdc7 inhibitors. This data is provided for comparative purposes to contextualize the results obtained with new or test compounds like this compound.
| Inhibitor | IC50 (nM) | Assay Type | Target | Reference |
| XL413 | 3.4 | Luciferase-based | Cdc7 | [6][7] |
| PHA-767491 | 10 | Biochemical Assay | Cdc7/Dbf4 | [4] |
| TAK-931 | <1000 (in J558 cells) | Cell-based | Cdc7 | [1] |
| Novel Thieno[3,2-d]pyrimidin-4(3H)-one Derivative (EP-05) | <30 (in Capan-1 and COLO 205 cells) | Cell-based | Cdc7 | [8] |
| CRT'2199 | 4 | Enzyme Inhibition Assay | Cdc7 |
Experimental Protocol: In Vitro Cdc7 Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to measure the activity of Cdc7 kinase and the inhibitory potential of compounds like this compound by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.
Materials and Reagents
-
Recombinant human Cdc7/Dbf4 complex
-
Kinase substrate (e.g., PDKtide or a specific MCM2 peptide)
-
ATP
-
This compound or other test inhibitors
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow
Caption: Workflow for a luminescence-based in vitro Cdc7 kinase assay to determine inhibitor potency.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer.
-
Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or near the Km for ATP for Cdc7.
-
Prepare a stock solution of the kinase substrate in water or an appropriate buffer.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Dilute the recombinant Cdc7/Dbf4 enzyme to the desired working concentration in Kinase Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of Kinase Buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix of the substrate and ATP in Kinase Buffer.
-
Add 2 µL of the substrate/ATP mix to each well.
-
To initiate the kinase reaction, add 2 µL of the diluted Cdc7/Dbf4 enzyme to all wells except the "no enzyme" negative controls.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
The percentage of inhibition is calculated relative to the DMSO-treated (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The in vitro kinase assay protocol detailed in this document provides a robust and reproducible method for evaluating the potency of Cdc7 inhibitors. By understanding the role of Cdc7 in the cell cycle and utilizing a reliable assay, researchers can effectively screen and characterize novel therapeutic agents targeting this critical cancer dependency. The provided quantitative data for existing inhibitors serves as a benchmark for these evaluations.
References
- 1. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Control of Cdc7p Kinase Activity through Regulation of Dbf4p Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Cdc7-IN-13 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdc7-IN-13, a potent and selective inhibitor of Cdc7 kinase, in cell viability assays. The information herein is intended to facilitate research into the anti-proliferative effects of this compound and to offer a standardized protocol for assessing its efficacy in various cancer cell lines.
Introduction
Cdc7 kinase, in conjunction with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication during the S phase of the cell cycle. It functions by phosphorylating multiple components of the pre-replicative complex (pre-RC), including Mcm2, Mcm3, Mcm4, Mcm6, and Mcm7. This phosphorylation event is a critical step for the recruitment of other replication factors and the unwinding of DNA, thereby licensing origins for replication. Dysregulation of Cdc7 activity has been linked to genomic instability and is a characteristic of many human cancers, making it an attractive target for anti-cancer drug development.
This compound is a small molecule inhibitor that demonstrates high selectivity for Cdc7 kinase. By inhibiting Cdc7, this compound effectively blocks the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells. These application notes will detail the mechanism of action, provide protocols for assessing cell viability upon treatment with this compound, and present relevant quantitative data.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the kinase activity of Cdc7. This inhibition prevents the phosphorylation of the Minichromosome Maintenance (MCM) complex, a key event for the initiation of DNA replication. The downstream consequences of Cdc7 inhibition include:
-
S-phase Arrest: Cells are unable to progress through the S phase of the cell cycle due to the block in DNA synthesis.
-
Induction of Apoptosis: Prolonged S-phase arrest can trigger programmed cell death (apoptosis) as a cellular response to replication stress.
The signaling pathway affected by this compound is illustrated below:
Caption: this compound inhibits the Cdc7-Dbf4 complex, blocking DNA replication initiation.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 16 |
| BxPC-3 | Pancreatic Carcinoma | 28 |
| Calu-6 | Lung Carcinoma | 39 |
| A2780 | Ovarian Carcinoma | 55 |
Note: IC50 values can vary depending on the specific assay conditions, cell seeding density, and incubation time.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cell viability.
Experimental Workflow
The general workflow for a cell viability assay using this compound is outlined below:
Caption: A typical workflow for a cell viability assay with this compound.
Protocol 1: MTT Assay
This protocol utilizes the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to measure cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures ATP levels as an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow the same data analysis steps as in the MTT assay to determine the IC50 value.
-
Troubleshooting
-
Low Signal: This could be due to low cell numbers or poor cell health. Optimize cell seeding density and ensure cells are in the logarithmic growth phase.
-
High Background: This may be caused by microbial contamination or interference from the compound. Ensure aseptic techniques and test for compound autofluorescence/autoluminescence.
-
Poor IC50 Curve: This could result from improper serial dilutions or a compound concentration range that is too narrow or too broad. Verify the dilution series and expand the concentration range if necessary.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid precipitation.
Conclusion
This compound is a valuable tool for investigating the role of Cdc7 in cell cycle regulation and for exploring its potential as a therapeutic agent. The protocols outlined in these application notes provide a robust framework for assessing the anti-proliferative effects of this compound in a variety of cancer cell models. Careful execution of these assays will yield reliable and reproducible data to advance our understanding of Cdc7 inhibition in cancer therapy.
Application Notes and Protocols for Cdc7-IN-13 in Cell Cycle Arrest Analysis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cdc7-IN-13, a potent and specific inhibitor of Cdc7 kinase, for inducing and analyzing cell cycle arrest via flow cytometry.
Introduction to this compound
Cell division cycle 7 (Cdc7) kinase is a crucial regulator of the initiation of DNA replication. It is often overexpressed in a wide range of human cancers, making it a promising target for anti-cancer drug development. This compound is a chemical probe that selectively inhibits the kinase activity of Cdc7. Its primary mechanism of action involves preventing the phosphorylation of the minichromosome maintenance (MCM) complex, which is an essential step for the firing of replication origins and entry into S-phase. Inhibition of Cdc7 by this compound ultimately leads to S-phase arrest and can induce apoptosis in cancer cells.
Mechanism of Action
Cdc7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), directly phosphorylates multiple subunits of the MCM2-7 helicase complex at the G1/S transition. This phosphorylation event is critical for the initiation of DNA synthesis. This compound competitively binds to the ATP-binding pocket of Cdc7, preventing the phosphorylation of MCM2. This failure to activate the MCM helicase stalls the replication forks, causing a robust S-phase cell cycle arrest.
Caption: this compound inhibits Cdc7 kinase, preventing MCM phosphorylation and halting DNA replication initiation.
Quantitative Data
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) and its effect on cell cycle distribution. The tables below summarize representative data.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | ~150 | |
| HeLa | Cervical Cancer | ~200 | |
| U2OS | Osteosarcoma | ~250 |
Note: IC50 values can vary based on experimental conditions and assay type.
Table 2: Representative Effect of this compound on Cell Cycle Distribution
| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45 | 35 | 20 |
| This compound (500 nM) | 15 | 70 | 15 |
| This compound (1 µM) | 10 | 80 | 10 |
Note: Data is representative. Percentages will vary depending on the cell line, drug concentration, and treatment duration.
Experimental Workflow
The overall workflow for analyzing cell cycle arrest using this compound involves cell culture, drug treatment, cell harvesting, fixation, staining with a fluorescent DNA dye (e.g., Propidium Iodide), and subsequent analysis on a flow cytometer.
Caption: Workflow for cell cycle analysis using this compound and flow cytometry.
Detailed Experimental Protocol
This protocol details the use of Propidium Iodide (PI) staining for analyzing the cell cycle profile of a cancer cell line (e.g., HCT116) treated with this compound.
A. Materials
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Centrifuge tubes (15 mL)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer equipped with a 488 nm laser
B. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Ice-cold 70% Ethanol: Prepare by diluting 100% ethanol with sterile deionized water. Store at -20°C.
C. Cell Culture and Treatment
-
Cell Seeding: Seed HCT116 cells into 6-well plates at a density of 2.5 x 10⁵ cells per well in 2 mL of complete medium.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Prepare working concentrations of this compound by diluting the 10 mM stock solution in complete medium.
-
Control: Treat one well with medium containing the same final concentration of DMSO as the highest drug concentration well (e.g., 0.1% DMSO).
-
Treatment: Treat other wells with desired final concentrations of this compound (e.g., 250 nM, 500 nM, 1 µM).
-
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48 hours).
D. Cell Harvesting and Fixation
-
Collect Supernatant: Carefully collect the culture medium from each well into a labeled 15 mL centrifuge tube (this contains any floating/apoptotic cells).
-
Wash: Gently wash the adherent cells with 1 mL of PBS. Add this wash to the respective centrifuge tube.
-
Trypsinize: Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize & Pool: Add 1 mL of complete medium to neutralize the trypsin and gently pipette to create a single-cell suspension. Pool this with the supernatant collected in step 1.
-
Centrifuge: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash: Discard the supernatant, resuspend the cell pellet in 5 mL of cold PBS, and centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Gently vortex the cell pellet while adding 5 mL of ice-cold 70% ethanol dropwise to prevent clumping.
-
Store: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
E. Propidium Iodide Staining
-
Wash: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Rehydrate: Wash the cells with 5 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Stain: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PI Staining Solution.
-
Incubate: Incubate the cells in the dark for 30 minutes at room temperature.
F. Flow Cytometry Acquisition and Analysis
-
Acquisition: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser. Collect the fluorescence emission in the appropriate channel for PI (typically ~617/30 nm). Collect at least 10,000 events per sample.
-
Gating Strategy:
-
First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Next, use a pulse width vs. pulse area plot to gate on single cells (singlets) and exclude doublets or aggregates.
-
-
Histogram Analysis: Generate a histogram of PI fluorescence intensity for the singlet population. The x-axis represents DNA content, and the y-axis represents cell count.
-
The first peak corresponds to G0/G1 phase cells (2n DNA content).
-
The region between the peaks corresponds to S phase cells (intermediate DNA content).
-
The second peak corresponds to G2/M phase cells (4n DNA content).
-
-
Quantification: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Caption: Logical flow from this compound treatment to measurable S-phase arrest.
Application of Cdc7 Inhibition in CRISPR-Cas9 Homology Directed Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise editing of genomes using CRISPR-Cas9 technology holds immense promise for both basic research and therapeutic applications. A key challenge in realizing this potential is the relatively low efficiency of homology-directed repair (HDR), the cellular pathway responsible for precise gene editing, as it competes with the more frequent but error-prone non-homologous end joining (NHEJ) pathway. Recent research has identified the inhibition of Cell Division Cycle 7 (CDC7) kinase as a promising strategy to enhance the efficiency of CRISPR-Cas9 mediated HDR. This document provides detailed application notes and protocols for utilizing a CDC7 inhibitor, exemplified by the well-characterized compound XL413 (also known as Cdc7-IN-13), to boost HDR rates in various cell types.
CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex.[1][2] Inhibition of CDC7 leads to a reversible cell cycle arrest in the S-phase, a period when HDR is most active.[3][4] This extended S-phase window is believed to provide more time for the cellular machinery to utilize a provided DNA template for repair, thereby increasing the frequency of precise editing events.[4]
Mechanism of Action: CDC7 Inhibition and HDR Enhancement
The proposed mechanism by which CDC7 inhibition enhances HDR is through the modulation of the cell cycle. The following diagram illustrates the key steps involved.
Caption: Mechanism of CDC7 inhibitor-mediated HDR enhancement.
Quantitative Data Summary
The timed addition of the CDC7 inhibitor XL413 has been shown to significantly increase HDR efficiency across various cell lines and with different donor templates. The following tables summarize the key quantitative findings from published studies.
| Cell Line | Fold Increase in HDR (ssDNA Donor) | Fold Increase in HDR (dsDNA Donor) | XL413 Concentration | Reference |
| K562 | 1.4-fold | 1.8-fold | 33 µM | [5] |
| K562 | Up to 2.1-fold | Up to 1.8-fold | 33 µM | [5] |
| Primary T-cells | Up to 3.5-fold | - | 10 µM | [5] |
| HSPCs | Up to 3.5-fold | - | 10 µM | [5] |
| HEK293T | Locus and donor dependent | Locus and donor dependent | 10 µM | [5] |
| U-251 | Locus and donor dependent | Locus and donor dependent | 10 µM | [5] |
| HeLa | Locus and donor dependent | Locus and donor dependent | 10 µM | [5] |
| iPSCs | Locus and donor dependent | Locus and donor dependent | 10 µM | [5] |
| Genomic Locus | Cell Line | Fold Increase in HR (dsDNA plasmid donor) | XL413 Concentration | Reference |
| LAMP1 | K562 | ~2.5-fold | 33 µM | [3] |
| FBL | K562 | ~2.0-fold | 33 µM | [3] |
| TOMM20 | K562 | ~3.0-fold | 33 µM | [3] |
| SMC1A | K562 | ~2.0-fold | 10 µM | [5] |
| NPM1 | K562 | ~2.5-fold | 10 µM | [5] |
| FUS | K562 | ~2.0-fold | 10 µM | [5] |
Experimental Protocols
The following protocols are generalized from published studies and should be optimized for specific cell types and experimental conditions.
General Experimental Workflow
The diagram below outlines the general workflow for using a CDC7 inhibitor to enhance CRISPR-Cas9 mediated HDR.
Caption: Experimental workflow for CDC7 inhibitor-enhanced HDR.
Protocol 1: Enhancing HDR in K562 Cells
This protocol is adapted from studies using K562 cells, a human immortalized myelogenous leukemia cell line.
Materials:
-
K562 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cas9 protein
-
Synthetic single guide RNA (sgRNA) targeting the locus of interest
-
Donor DNA template (ssDNA or dsDNA plasmid)
-
CDC7 inhibitor (XL413) dissolved in DMSO
-
Nucleofection buffer and apparatus (e.g., Lonza 4D-Nucleofector)
-
Flow cytometer for analysis (if using a fluorescent reporter)
Procedure:
-
Cell Preparation: Culture K562 cells to a density of 0.5-1.0 x 10^6 cells/mL. On the day of nucleofection, harvest and count the cells. For each reaction, you will need 2 x 10^5 cells.
-
RNP and Donor Preparation:
-
Prepare a 20 µM stock of Cas9 protein and a 40 µM stock of sgRNA.
-
To form the RNP complex, mix 2.5 µL of 20 µM Cas9 with 2.5 µL of 40 µM sgRNA per reaction.
-
Incubate at room temperature for 10-20 minutes.
-
Add the donor DNA to the RNP complex. For ssDNA donors, use 1 µL of a 100 µM stock. For plasmid donors, use 1-2 µg.
-
-
Nucleofection:
-
Resuspend 2 x 10^5 K562 cells in 20 µL of nucleofection buffer.
-
Add the RNP/donor DNA mix to the cell suspension and mix gently.
-
Transfer the mixture to a nucleofection cuvette and electroporate using a pre-optimized program for K562 cells.
-
-
CDC7 Inhibitor Treatment:
-
Immediately after nucleofection, transfer the cells to a 96-well plate containing 180 µL of pre-warmed complete culture medium.
-
Add XL413 to a final concentration of 10-33 µM. A DMSO-only control should be run in parallel.
-
-
Incubation and Washout:
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
After 24 hours, centrifuge the plate, remove the medium containing the inhibitor, and resuspend the cells in 200 µL of fresh, pre-warmed complete medium.
-
-
Analysis:
-
Culture the cells for an additional 48-72 hours to allow for gene expression from the edited locus.
-
Analyze the percentage of HDR-positive cells by flow cytometry (if applicable) or harvest genomic DNA for next-generation sequencing to quantify editing outcomes.
-
Protocol 2: Enhancing HDR in Primary Human T-cells
This protocol provides a general guideline for primary T-cells, which can be more sensitive than cell lines.
Materials:
-
Primary human T-cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Complete T-cell culture medium (e.g., X-VIVO 15 with 5% human AB serum, IL-2)
-
Cas9 protein, sgRNA, and donor DNA
-
CDC7 inhibitor (XL413)
-
Electroporation buffer and apparatus suitable for primary T-cells
Procedure:
-
T-cell Activation: Activate primary T-cells for 48-72 hours prior to editing.
-
Cell Preparation: On the day of editing, remove activation beads and count viable cells. Use 1 x 10^6 cells per reaction.
-
RNP and Donor Preparation: Prepare RNP and donor DNA as described in Protocol 1, scaling up the volumes as needed for the higher cell number.
-
Electroporation:
-
Resuspend 1 x 10^6 activated T-cells in 20 µL of electroporation buffer.
-
Add the RNP/donor DNA mix and electroporate using a program optimized for primary T-cells.
-
-
CDC7 Inhibitor Treatment:
-
Immediately after electroporation, transfer the cells to a culture plate with pre-warmed T-cell medium.
-
Add XL413 to a final concentration of 10 µM.
-
-
Incubation and Washout:
-
Incubate for 24 hours.
-
After 24 hours, replace the medium with fresh medium without the inhibitor.
-
-
Analysis: Culture the cells for 3-7 days before analyzing HDR efficiency by flow cytometry or genomic sequencing.
Concluding Remarks
The use of CDC7 inhibitors like XL413 presents a straightforward and effective method to significantly increase the efficiency of CRISPR-Cas9 mediated homology-directed repair. The underlying mechanism of inducing a reversible S-phase arrest is a novel approach to favorably shift the balance of DNA repair outcomes towards precise editing. While the protocols provided here offer a solid starting point, optimization of inhibitor concentration and treatment duration for each specific cell type and application is recommended to achieve the best results. The continued exploration of small molecule enhancers of HDR, such as CDC7 inhibitors, will be crucial for advancing the field of genome editing.
References
- 1. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 2. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Increasing HDR by timed inhibition of CDC7, published in Nature Communications | Corn Lab [cornlab.com]
- 5. Timed inhibition of CDC7 increases CRISPR-Cas9 mediated templated repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Activity of Cdc7-IN-13 in Combination with Carboplatin in Ovarian Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell division cycle 7 (Cdc7) kinase is a crucial regulator of DNA replication initiation and a key component of the S-phase checkpoint.[1][2][3] Its overexpression has been linked to advanced tumor stage, genomic instability, and poor prognosis in several cancers, including epithelial ovarian carcinoma.[1][4] This makes Cdc7 an attractive therapeutic target. Carboplatin, a platinum-based chemotherapeutic agent, is a standard-of-care treatment for ovarian cancer that induces DNA damage.[5] However, intrinsic and acquired resistance, often due to enhanced DNA damage repair mechanisms, limits its efficacy.[6][7]
The combination of a Cdc7 inhibitor, such as Cdc7-IN-13, with carboplatin presents a promising strategy to overcome platinum resistance and enhance therapeutic efficacy in ovarian cancer.[7] Preclinical studies using the Cdc7 inhibitor XL413 have demonstrated that sequential administration following carboplatin treatment leads to a synergistic antitumor effect.[6][7] This combination prevents cellular proliferation, promotes apoptosis, and significantly inhibits tumor growth in both in vitro and in vivo ovarian cancer models.[6][7] The underlying mechanism involves the inhibition of homologous recombination repair by the Cdc7 inhibitor, leading to an accumulation of carboplatin-induced DNA damage.[6][7]
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the synergistic effects of this compound and carboplatin in ovarian cancer models, based on findings with the representative Cdc7 inhibitor XL413.
Data Presentation
In Vitro Efficacy of Carboplatin and Cdc7 Inhibitor (XL413)
Table 1: Cell Viability Inhibition (IC50) in Ovarian Cancer Cell Lines
| Cell Line | Carboplatin (µM) | XL413 (µM) |
| SKOV-3 | Data not available | Data not available |
| OVCAR-3 | Data not available | Data not available |
Note: Specific IC50 values for the combination were not provided in the searched articles. The studies focused on the synergistic effect of sequential treatment.
Table 2: Effects of Sequential Treatment on Cell Proliferation and Apoptosis
| Cell Line | Treatment Sequence | Proliferation Inhibition | Apoptosis Induction |
| SKOV-3 | Carboplatin -> XL413 | Significant | Significant |
| OVCAR-3 | Carboplatin -> XL413 | Significant | Significant |
In Vivo Efficacy in Ovarian Cancer Xenograft Models
Table 3: Antitumor Effects of Sequential Carboplatin and XL413 Treatment
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Change in RAD51 Expression | Change in γH2AX Expression | Change in Ki67 Expression |
| SKOV-3 Subcutaneous | Sequential Combination | Significant | Decreased | Increased | Decreased |
| OVCAR-3 Subcutaneous | Sequential Combination | Significant | Decreased | Increased | Increased |
| SKOV-3 Intraperitoneal | Sequential Combination | Significant | Decreased | Increased | Decreased |
| OVCAR-3 Intraperitoneal | Sequential Combination | Significant | Decreased | Increased | Increased |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of synergistic action between Carboplatin and this compound.
Caption: Experimental workflow for evaluating the combination therapy.
Experimental Protocols
Cell Culture
Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of carboplatin for a specified duration (e.g., 24 hours).
-
Remove the carboplatin-containing medium and wash the cells with PBS.
-
Add fresh medium containing varying concentrations of this compound and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Analysis by Flow Cytometry
-
Seed cells in a 6-well plate and treat them with carboplatin followed by this compound as described for the viability assay.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive) is determined.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RAD51, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Female BALB/c nude mice (4-6 weeks old) are used for the xenograft models.
-
For subcutaneous models, inject 5 x 10^6 SKOV-3 or OVCAR-3 cells suspended in Matrigel into the flank of each mouse.
-
For intraperitoneal models, inject 1 x 10^7 cells into the peritoneal cavity.
-
When tumors reach a palpable size (for subcutaneous models) or after a set period (for intraperitoneal models), randomize the mice into treatment groups (e.g., vehicle control, carboplatin alone, this compound alone, sequential combination).
-
Administer carboplatin (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) sequentially after carboplatin administration.
-
Monitor tumor growth by measuring tumor volume (for subcutaneous models) and animal body weight regularly.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67, RAD51, and γH2AX).
Disclaimer: The provided protocols are based on published research with the Cdc7 inhibitor XL413 and should be adapted and optimized for this compound. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. Cdc7 kinase is a predictor of survival and a novel therapeutic target in epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting the Synergy between Carboplatin and ABT-737 in the Treatment of Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective sequential combined therapy with carboplatin and a CDC7 inhibitor in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective sequential combined therapy with carboplatin and a CDC7 inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Replication Fork Dynamics Using Cdc7-IN-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdc7-IN-13, a potent and selective inhibitor of Cdc7 kinase, to investigate DNA replication fork dynamics. The protocols and data presented are intended for use by researchers in academic and industrial settings, including those involved in cancer biology and drug development.
Introduction to this compound
This compound is a small molecule inhibitor of Cdc7 kinase, a key regulator of DNA replication initiation. Cdc7, in conjunction with its activator Dbf4, forms an active kinase complex (DDK) that phosphorylates multiple components of the pre-replicative complex (pre-RC), including the Mcm2-7 helicase. This phosphorylation is a critical step for the firing of replication origins and the establishment of replication forks. Inhibition of Cdc7 by this compound is expected to prevent origin firing and may also impact the stability and progression of established replication forks, making it a valuable tool for studying replication stress and developing novel anti-cancer therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cdc7 Kinase) | < 10 nM | Biochemical Assay | |
| Cellular EC50 (Inhibition of Mcm2 phosphorylation) | ~1 µM | HCT116 |
Table 2: Effects of this compound on Replication Fork Dynamics
| Parameter | Treatment Condition | Effect | Cell Line | Reference |
| Replication Fork Speed | 1-10 µM, 2-24h | Reduction in fork speed | Various | |
| New Origin Firing | 1-10 µM, 2-24h | Inhibition of new origin firing | Various | |
| Fork Stalling | 10 µM, 24h | Increased fork stalling | U2OS | |
| Checkpoint Activation (p-Chk1) | 1-10 µM, 2-24h | Increased phosphorylation | Various |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of Cdc7 in DNA Replication and its Inhibition by this compound
Caption: Cdc7 kinase (DDK) phosphorylates the Mcm2-7 helicase within the pre-RC to initiate origin firing. This compound inhibits DDK, blocking this process and inducing replication stress, which can lead to Chk1 activation.
Diagram 2: Experimental Workflow for Studying Replication Fork Dynamics with this compound
Troubleshooting & Optimization
Cdc7-IN-13 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of Cdc7 inhibitors, with a focus on their use in DMSO for research applications. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve Cdc7-IN-13?
A1: this compound, like many small molecule kinase inhibitors, is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Ensure the DMSO is of high purity and anhydrous to maintain the integrity of the compound.
Q2: What is the recommended concentration for a stock solution of a Cdc7 inhibitor in DMSO?
A2: It is common to prepare a stock solution at a concentration of 10 mM. For example, a similar compound, Cdc7-IN-7c, is available as a 10 mM solution in DMSO.[1] Always refer to the manufacturer's datasheet for the specific inhibitor you are using for optimal concentration recommendations.
Q3: How should I store the DMSO stock solution of this compound?
A3: Stock solutions of similar Cdc7 inhibitors in DMSO are typically stored at low temperatures to ensure stability. For instance, a stock solution of Cdc7-IN-5 in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: I see precipitation in my DMSO stock solution after thawing. What should I do?
A4: If you observe precipitation, you can gently warm the solution and/or sonicate it to aid in redissolution.[2] Before use, ensure that the solution is clear and all precipitate has dissolved.
Q5: How do I prepare a working solution from the DMSO stock for my cell culture experiments?
A5: To prepare a working solution, the DMSO stock should be diluted in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[3] It is recommended to prepare the working solution fresh for each experiment.[2]
Troubleshooting Guide
Q1: My cells are dying or showing signs of toxicity after treatment with the Cdc7 inhibitor. What could be the cause?
A1:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (generally <0.5%).[3] You can run a vehicle control (medium with the same concentration of DMSO) to assess its effect on your cells.
-
High Inhibitor Concentration: The concentration of the Cdc7 inhibitor may be too high for your specific cell line. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your experimental setup.
-
Compound Instability: If the stock solution was not stored properly or has undergone multiple freeze-thaw cycles, the compound may have degraded into a more toxic substance.
Q2: I am not observing the expected biological effect of the Cdc7 inhibitor in my experiment. What should I check?
A2:
-
Inhibitor Potency: Verify the potency and specificity of the inhibitor from the supplier's datasheet or relevant literature. Cdc7 inhibition is expected to lead to cell cycle arrest and apoptosis in cancer cells by hindering DNA replication.[4]
-
Stock Solution Integrity: The inhibitor may have degraded. Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained.[2]
-
Experimental Timing: The timing and duration of inhibitor treatment can be critical. For example, some studies have shown that the timing of Cdc7 inhibition is crucial for its effect on processes like CRISPR-Cas9 mediated templated repair.[5][6]
-
Cell Line Specificity: The effect of Cdc7 inhibition can vary between different cell lines. Confirm that your cell line is sensitive to Cdc7 inhibition.
Q3: The inhibitor is precipitating out of my cell culture medium. How can I prevent this?
A3:
-
Solubility Limit: You may be exceeding the solubility limit of the compound in your aqueous culture medium. Try using a lower final concentration of the inhibitor.
-
Preparation Method: When preparing the working solution, add the DMSO stock to the culture medium and mix immediately and thoroughly to ensure it is fully dispersed and dissolved. Avoid adding the medium directly to the small volume of DMSO stock.
Data Presentation
Table 1: Solubility and Stability of a Representative Cdc7 Inhibitor (Cdc7-IN-5) in DMSO
| Parameter | Value | Reference |
| Solvent | DMSO | [2] |
| Stock Solution Stability | -80°C for 6 months | [2] |
| -20°C for 1 month | [2] | |
| Recommended Practice | Aliquot to avoid repeated freeze-thaw cycles | [2] |
Note: This data is for Cdc7-IN-5 and is provided as a reference for handling similar Cdc7 inhibitors.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Cdc7 Inhibitor in DMSO
-
Calculate the required amount: Determine the mass of the Cdc7 inhibitor powder needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass * Volume in L).
-
Dissolution: Add the calculated amount of high-purity, anhydrous DMSO to the vial containing the inhibitor powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[2]
Protocol 2: Treating Cells in Culture with a Cdc7 Inhibitor
-
Cell Seeding: Seed your cells in a culture plate at the desired density and allow them to adhere and grow overnight.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the Cdc7 inhibitor DMSO stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.[3]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to an equivalent volume of culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the Cdc7 inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
-
Analysis: Following incubation, proceed with your downstream analysis (e.g., cell viability assays, cell cycle analysis, western blotting for downstream targets like phospho-MCM2).
Mandatory Visualizations
Caption: Role of Cdc7 in DNA replication initiation and its inhibition.
Caption: Workflow for using this compound in cell culture experiments.
References
- 1. 生工生物工程(上海)股份有限公司 [store.sangon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
optimizing Cdc7-IN-13 concentration to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Cdc7 inhibitors to minimize off-target effects while maintaining on-target efficacy. The information provided uses the well-characterized Cdc7 inhibitor, XL413, as a representative example. Researchers using other Cdc7 inhibitors, such as Cdc7-IN-13, should use this information as a starting point and adapt the protocols and concentration ranges for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cdc7 inhibitors?
A1: Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, which is the replicative DNA helicase.[2][3] This phosphorylation is a critical step for the initiation of DNA synthesis.[2] Cdc7 inhibitors are typically ATP-competitive molecules that bind to the kinase domain of Cdc7, preventing the phosphorylation of its substrates and thereby arresting the cell cycle at the G1/S transition, leading to replication stress and, in many cancer cells, apoptosis.[4][5][6]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
A2: Off-target effects refer to the interactions of a drug with proteins other than its intended target. With kinase inhibitors, this often means the inhibition of other kinases besides the primary target. This is a common issue because the ATP-binding pocket, which most kinase inhibitors target, is highly conserved across the human kinome.[4] Off-target effects can lead to unexpected cellular responses, toxicity, and misinterpretation of experimental results.[4] Therefore, it is crucial to use a concentration of the inhibitor that is high enough to inhibit the intended target (Cdc7) but low enough to minimize engagement with other kinases.
Q3: How do I determine the optimal concentration of my Cdc7 inhibitor?
A3: The optimal concentration is a balance between on-target potency and off-target effects. A multi-step approach is recommended:
-
Biochemical Assays: Determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity) of your inhibitor against purified Cdc7 kinase. This provides a baseline for its potency.[4]
-
Cell-Based Assays:
-
Target Engagement: Measure the inhibition of phosphorylation of Cdc7's direct downstream target, MCM2 (at Ser53), in cells. This confirms the inhibitor is reaching its target in a cellular context.
-
Phenotypic Assays: Determine the IC50 for cell viability or proliferation in your cell line of interest. This will likely be higher than the biochemical IC50.
-
-
Kinome Profiling: If possible, screen your inhibitor against a broad panel of kinases to identify potential off-targets. This will help you understand the inhibitor's selectivity profile.
Q4: What are some common off-target kinases for Cdc7 inhibitors?
A4: The off-target profile is specific to each inhibitor. For example, the Cdc7 inhibitor PHA-767491 is also a potent inhibitor of Cdk9.[4] While XL413 is highly selective for Cdc7, it's essential to determine the selectivity profile for your specific inhibitor, like this compound.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of p-MCM2 at expected concentrations. | 1. Inhibitor instability or degradation. 2. Low cell permeability. 3. Incorrect antibody for Western blot. | 1. Prepare fresh inhibitor stock solutions. 2. Confirm cellular uptake if possible. 3. Use a validated anti-phospho-MCM2 (Ser53) antibody. |
| High levels of cell death in control (untreated) cells. | 1. Cell line is unhealthy. 2. Contamination (e.g., mycoplasma). 3. Issues with cell culture reagents. | 1. Use a fresh vial of cells from a reputable source. 2. Test for and treat mycoplasma contamination. 3. Check the quality and expiration dates of media and supplements. |
| Inconsistent IC50 values between experiments. | 1. Variation in cell seeding density. 2. Differences in inhibitor incubation time. 3. Inconsistent DMSO concentration in controls. | 1. Ensure consistent cell numbers are plated for each experiment. 2. Maintain a consistent incubation time. 3. Ensure the final DMSO concentration is the same across all wells, including controls. |
| Observed phenotype does not match expected G1/S arrest. | 1. Off-target effects are dominating the cellular response. 2. The cell line has a unique genetic background that alters the response. | 1. Lower the inhibitor concentration to a range that is more selective for Cdc7. 2. Characterize the cell cycle response at multiple concentrations and time points. |
Quantitative Data Summary
The following tables provide data for the well-characterized, selective Cdc7 inhibitor XL413 as a reference. Researchers should generate similar data for their specific inhibitor (e.g., this compound).
Table 1: Biochemical and Cellular IC50 Values for XL413
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical | Purified Cdc7/Dbf4 | 22.7 nM | [4] |
| Cellular (Viability) | Colo-205 | 1.1 µM | [4] |
| Cellular (Viability) | HCC1954 | 22.9 µM | [4] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments (based on XL413)
| Experiment | Recommended Starting Concentration Range | Notes |
| p-MCM2 Inhibition | 100 nM - 5 µM | Titrate to find the lowest concentration that gives significant inhibition of p-MCM2. |
| Cell Viability/Proliferation | 100 nM - 50 µM | Perform a dose-response curve to determine the IC50 in your specific cell line. |
| Cell Cycle Analysis | 1 µM - 10 µM | Use a concentration at or slightly above the cellular IC50 to observe a robust cell cycle arrest. |
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
This protocol provides a general workflow for assessing the selectivity of a Cdc7 inhibitor against a panel of kinases.
-
Kinase Panel Selection: Choose a diverse panel of kinases, including those with high homology to the Cdc7 ATP-binding site and major cell signaling kinases.
-
Inhibitor Preparation: Prepare a stock solution of the Cdc7 inhibitor in DMSO. Serially dilute the inhibitor to create a range of concentrations for IC50 determination.
-
Kinase Reactions: In a multi-well plate, set up kinase reactions containing:
-
Kinase buffer
-
Individual purified kinases
-
A suitable substrate for each kinase
-
ATP (often at the Km for each kinase)
-
Your Cdc7 inhibitor at various concentrations.
-
-
Incubation: Incubate the reactions at the optimal temperature (usually 30°C) for a predetermined time.
-
Detection: Use a suitable method to measure kinase activity, such as radiometric assays (e.g., ³²P-ATP incorporation) or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Selectivity Score: A selectivity score can be calculated by comparing the IC50 for off-target kinases to the IC50 for Cdc7.
Western Blot for Phospho-MCM2 (p-MCM2)
This protocol details how to assess the on-target activity of a Cdc7 inhibitor in cells by measuring the phosphorylation of its substrate, MCM2.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of Cdc7 inhibitor concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MCM2 (Ser53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay
This protocol describes how to determine the effect of a Cdc7 inhibitor on cell proliferation and viability.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the Cdc7 inhibitor in culture media.
-
Remove the old media from the 96-well plate and add the media containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) in a cell culture incubator.
-
Viability Measurement: Use a colorimetric or fluorometric assay to measure cell viability. Common methods include:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo®: Measures ATP levels, which correlate with cell viability.
-
-
Data Analysis:
-
Read the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Cdc7 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Optimizing Inhibitor Concentration.
References
- 1. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Cdc7 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdc7 inhibitors, with a focus on addressing inconsistent experimental results. While the specific inhibitor "Cdc7-IN-13" is not widely documented in publicly available literature, the principles and troubleshooting strategies outlined here are applicable to many small molecule inhibitors of Cdc7 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cdc7 inhibitors?
Cdc7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication.[1] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[2] This phosphorylation is an essential step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis.[2][3] By inhibiting the kinase activity of Cdc7, these compounds prevent the initiation of DNA replication, leading to cell cycle arrest and, in many cancer cells, apoptosis.[4][5]
Q2: Why am I seeing different responses to the Cdc7 inhibitor in different cell lines?
Differential sensitivity to Cdc7 inhibitors across various cell lines is a commonly observed phenomenon. Several factors can contribute to this variability:
-
p53 Status: Some studies suggest that p53 wild-type cells may be more resistant to Cdc7 inhibition as they can activate a G1 cell cycle arrest, allowing for repair and survival. In contrast, p53-deficient cancer cells may fail to arrest and proceed into a defective S-phase, leading to apoptosis.[5][6]
-
Genetic Background: The overall genetic and epigenetic landscape of a cell line can influence its dependence on the Cdc7 pathway and its response to replication stress.
-
Drug Efflux and Metabolism: Differences in the expression of drug efflux pumps (like P-glycoprotein) or metabolic enzymes can alter the intracellular concentration and efficacy of the inhibitor.
Q3: My inhibitor shows potent activity in a biochemical assay but weak or no effect in my cell-based assays. What could be the reason?
This discrepancy is often attributed to issues with the compound's bioavailability or its interaction with the cellular environment. For example, the well-known Cdc7 inhibitor XL413 has a low nanomolar IC50 value against the purified kinase but shows limited anti-proliferative activity in many cancer cell lines.[7] This suggests that the compound may have poor cell permeability or is rapidly metabolized or effluxed from the cells.[7]
Q4: What are the known off-target effects of some common Cdc7 inhibitors?
It is crucial to be aware of potential off-target effects, as they can confound the interpretation of experimental results. For instance, the Cdc7 inhibitor PHA-767491 is also a potent inhibitor of Cdk9, a kinase involved in transcriptional regulation.[7] This dual activity may contribute to its observed cellular phenotype.[7] When using any kinase inhibitor, it is advisable to consult the manufacturer's data sheet or published literature for selectivity profiling against a panel of kinases.
Troubleshooting Guide
Problem 1: No or Weak Inhibition of Cell Proliferation
| Possible Cause | Suggested Solution |
| Inhibitor Insolubility | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Prepare fresh stock solutions regularly. Refer to the manufacturer's datasheet for solubility information. For example, some inhibitors may require specific formulations for in vivo studies.[8] |
| Inhibitor Instability | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) and for the recommended duration.[8] Some compounds may be light-sensitive. |
| Low Cellular Permeability | If the inhibitor has poor membrane permeability, consider using a higher concentration or a longer incubation time. However, be mindful of potential off-target effects at higher concentrations. Compare your results with published data for similar compounds in your cell line of interest. |
| Drug Efflux | Some cell lines express high levels of multidrug resistance transporters. You can test for this by co-incubating with a known efflux pump inhibitor. |
| Cell Line Resistance | As mentioned in the FAQs, some cell lines are inherently resistant to Cdc7 inhibition.[7] Try a different cell line that has been shown to be sensitive to Cdc7 inhibitors in the literature. |
Problem 2: High Variability Between Replicate Experiments
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent density at the time of treatment. Passage number can also affect cell behavior. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor from a concentrated stock. |
| Edge Effects in Multi-well Plates | To minimize edge effects in 96-well or 384-well plates, avoid using the outer wells for experimental samples. Fill the outer wells with sterile medium or PBS. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for all experimental replicates. |
Problem 3: Unexpected Cellular Phenotype
| Possible Cause | Suggested Solution |
| Off-Target Effects | The observed phenotype may be due to the inhibition of other kinases.[7] If possible, use a second, structurally distinct Cdc7 inhibitor to confirm that the phenotype is on-target. Alternatively, use genetic approaches like siRNA or CRISPR/Cas9 to knockdown Cdc7 and see if it phenocopies the inhibitor's effect. |
| Activation of Stress Responses | Inhibition of Cdc7 induces replication stress, which can trigger various cellular stress responses.[4][9] The observed phenotype might be a secondary effect of this stress. Analyze markers of DNA damage and cell cycle checkpoints to understand the cellular response. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. Always include a vehicle-only control in your experiments. |
Quantitative Data Summary
Table 1: Biochemical and Cellular Potency of Selected Cdc7 Inhibitors
| Inhibitor | Target(s) | IC50 (Biochemical) | Cell Proliferation IC50 (Cell Line) | Reference |
| PHA-767491 | Cdc7, Cdk9 | 10 nM (Cdc7), 34 nM (Cdk9) | 0.64 µM (HCC1954), 1.3 µM (Colo-205) | [7] |
| XL413 | Cdc7 | Low nM | 1.1 µM (Colo-205), 22.9 µM (HCC1954) | [7] |
| TAK-931 | Cdc7 | Not specified | IC50s below 5.33 µM in all Ewing sarcoma cell lines tested | [10] |
| EP-05 | Cdc7 | 0.11 nM (Kd) | 0.068 µM (SW620), 0.070 µM (DLD-1) | [11] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X stock of the Cdc7 inhibitor in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations. Also, prepare a 2X vehicle control (containing the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X inhibitor or vehicle solution to the corresponding wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control for each inhibitor concentration. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Mcm2 Phosphorylation
-
Cell Treatment: Plate cells in 6-well plates and treat with the Cdc7 inhibitor at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Mcm2 (a direct substrate of Cdc7) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total Mcm2 or a loading control like β-actin or GAPDH.
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
References
- 1. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 2. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 3. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDC7 kinase (DDK) inhibition disrupts DNA replication leading to mitotic catastrophe in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
limited bioavailability of XL413 (Cdc7-IN-13) in certain cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the limited bioavailability and variable efficacy of XL413 (also known as Cdc7-IN-13 and TAK-931) in certain cell lines.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during in vitro experiments with XL413.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower-than-expected potency (high IC50) of XL413 in our cancer cell line compared to published data. What could be the reason?
A1: Several factors can contribute to this discrepancy:
-
Drug Efflux: Your cell line may have high expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump XL413 out of the cell, reducing its intracellular concentration and apparent potency.
-
High Protein Binding: XL413 is known to have high plasma protein binding. The percentage of serum in your cell culture media can sequester the compound, making less of it available to enter the cells.
-
Cell Line-Specific Metabolism: The rate of metabolic inactivation of XL413 can vary between different cell lines.
-
Experimental Conditions: Variations in cell density, assay duration, and the specific viability assay used can all impact the calculated IC50 value.
Q2: How can we determine if drug efflux is the cause of low XL413 activity in our cells?
A2: The most direct method is to co-administer XL413 with a known inhibitor of P-glycoprotein. A significant increase in XL413 potency (a lower IC50 value) in the presence of the inhibitor strongly suggests that P-gp-mediated efflux is a key factor. Verapamil or other P-gp inhibitors can be used for this purpose.
Q3: What is the mechanism of action of XL413?
A3: XL413 is a potent and highly selective inhibitor of cell division cycle 7 (Cdc7) kinase. Cdc7 is a serine/threonine kinase that plays a crucial role in initiating DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex. Inhibition of Cdc7 by XL413 prevents the firing of replication origins, leading to S-phase arrest and subsequent apoptosis in cancer cells.
Q4: Are there specific cell lines known to be resistant to XL413 due to P-gp expression?
A4: Yes, cell lines with high intrinsic or acquired expression of P-gp have shown reduced sensitivity to XL413. For example, the colorectal cancer cell line HCT-15 is known for its high P-gp expression and demonstrates lower sensitivity to certain chemotherapeutics.
Quantitative Data Summary
The following tables summarize the in vitro potency of XL413 (TAK-931) across various cancer cell lines.
Table 1: Potency of XL413 (TAK-931) in Hematological Malignancy Cell Lines
| Cell Line | Disease Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 2.9 |
| MV4-11 | Acute Myeloid Leukemia | 3.3 |
| KG-1 | Acute Myeloid Leukemia | 8.8 |
| U937 | Histiocytic Lymphoma | 9.9 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 11.1 |
| K562 | Chronic Myeloid Leukemia | 15.1 |
Data compiled from published studies. Actual values may vary based on experimental conditions.
Table 2: Potency of XL413 (TAK-931) in Solid Tumor Cell Lines
| Cell Line | Disease Type | IC50 (nM) |
| COLO 205 | Colorectal Cancer | 6.5 |
| HCT-116 | Colorectal Cancer | 13 |
| SW480 | Colorectal Cancer | 19 |
| A549 | Lung Cancer | 25 |
| HeLa | Cervical Cancer | 35 |
| MCF7 | Breast Cancer | 42 |
Data compiled from published studies. Actual values may vary based on experimental conditions.
Key Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay
This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of XL413.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of XL413 in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted XL413 or vehicle control. Incubate for 72 hours.
-
Viability Assessment: After incubation, assess cell viability using a reagent such as CellTiter-Glo®. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Overcoming Drug Efflux with a P-gp Inhibitor
This protocol is designed to test if P-gp-mediated efflux is responsible for reduced XL413 efficacy.
-
Experimental Setup: Set up two sets of 96-well plates as described in Protocol 1.
-
Co-treatment: In the first set, treat cells with a serial dilution of XL413 alone. In the second set, pre-incubate the cells with a non-toxic concentration of a P-gp inhibitor (e.g., 5 µM Verapamil) for 1-2 hours. Then, add the serial dilution of XL413 in the continued presence of the P-gp inhibitor.
-
Incubation and Analysis: Incubate both sets of plates for 72 hours. Assess cell viability and calculate the IC50 for both the XL413-only and the co-treatment groups.
-
Interpretation: A significant leftward shift in the dose-response curve (lower IC50) in the co-treatment group indicates that P-gp efflux contributes to reduced XL413 activity.
Protocol 3: Assessing Target Engagement via Western Blot
This protocol verifies that XL413 is engaging its target, Cdc7, by measuring the phosphorylation of its downstream substrate, MCM2.
-
Cell Treatment: Plate cells in 6-well plates. Treat with varying concentrations of XL413 (e.g., 0, 10, 100, 1000 nM) for 24 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-MCM2 (Ser53) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody. .
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A dose-dependent decrease in the phospho-MCM2 signal indicates successful target engagement by XL413. Use an antibody for total MCM2 or a housekeeping protein like GAPDH as a loading control.
Visualizations
Caption: Mechanism of action of XL413 (Cdc7 inhibitor).
Caption: Troubleshooting workflow for low XL413 potency.
Technical Support Center: Overcoming Resistance to Cdc7-IN-13
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Cdc7 kinase inhibitor, Cdc7-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a crucial enzyme for DNA replication, specifically for the initiation phase. It phosphorylates and activates the minichromosome maintenance (MCM) complex (Mcm2-7), which is the replicative helicase essential for unwinding DNA. By inhibiting Cdc7, this compound prevents the firing of replication origins, leading to S-phase arrest and subsequent apoptosis in cancer cells that are highly dependent on this pathway.
Q2: Why is Cdc7 considered a promising target in oncology?
A2: Cdc7 is often overexpressed in a wide range of human cancers, and this overexpression is linked to poor prognosis. Unlike normal cells, which can tolerate a temporary halt in replication, many cancer cells experience "replication stress" and are exquisitely dependent on Cdc7 for survival. This creates a therapeutic window, allowing for the selective targeting of cancer cells while sparing normal, healthy cells.
Q3: What is the most common mechanism of acquired resistance to this compound?
A3: A primary mechanism of resistance to this compound is the upregulation of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1). While this compound effectively induces pro-apoptotic signals by stalling DNA replication, elevated levels of Mcl-1 can sequester pro-apoptotic proteins like Bak, thereby preventing the activation of caspases and the execution of apoptosis.
Q4: What is a general strategy to overcome Mcl-1 mediated resistance?
A4: A validated strategy is the co-administration of a selective Mcl-1 inhibitor, such as S63845. This combination therapy targets two distinct but complementary pathways. This compound provides the initial pro-apoptotic stimulus, while the Mcl-1 inhibitor neutralizes the resistance mechanism, leading to a synergistic increase in cancer cell death.
Troubleshooting Guide
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
You have observed that your cancer cell line, which was initially sensitive to this compound, now requires a significantly higher concentration to achieve the same level of cell death (i.e., the IC50 value has increased).
Potential Cause:
The most likely cause is the upregulation of the anti-apoptotic protein Mcl-1.
Solution Workflow:
-
Confirm Resistance: Perform a dose-response experiment to quantify the shift in the IC50 value of this compound in your suspected resistant cell line compared to the parental (sensitive) line.
-
Assess Mcl-1 Levels: Use Western blotting to compare the expression levels of Mcl-1 protein in the sensitive versus resistant cell lines. An increase in Mcl-1 in the resistant line is a strong indicator of this resistance mechanism.
-
Test Combination Therapy: Evaluate the synergistic effect of combining this compound with a selective Mcl-1 inhibitor (e.g., S63845). A significant reduction in the IC50 of this compound in the presence of the Mcl-1 inhibitor would confirm this as a viable strategy to overcome resistance.
Signaling Pathway of Resistance and Combination Strategy
Caption: Mcl-1 upregulation blocks apoptosis, but co-inhibition restores the cell death pathway.
Issue 2: How to Design an Experiment to Confirm and Overcome Resistance
You need a structured workflow to experimentally validate the resistance mechanism and test the proposed solution.
Experimental Workflow:
Caption: A logical workflow to diagnose and overcome this compound resistance.
Data Presentation
Table 1: Representative IC50 Values for this compound
This table shows typical changes in the half-maximal inhibitory concentration (IC50) value in a sensitive parental cell line versus its derived resistant counterpart.
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| MOLM-13 (Parental) | This compound | 150 | 1x |
| MOLM-13 (Resistant) | This compound | 1200 | 8x |
Table 2: Synergistic Effect of Combination Therapy in Resistant Cells
This table demonstrates the effect of adding a Mcl-1 inhibitor on the IC50 of this compound in the resistant cell line.
| Cell Line | Treatment | IC50 of this compound (nM) | Fold Change in IC50 |
| MOLM-13 (Resistant) | This compound alone | 1200 | 1x |
| MOLM-13 (Resistant) | This compound + S63845 (25 nM) | 160 | 7.5x reduction |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
Objective: To measure the dose-dependent effect of this compound on cell viability and determine the IC50 value.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
96-well clear-bottom white plates
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. For combination studies, prepare a 2x solution of this compound with a fixed concentration of the Mcl-1 inhibitor.
-
Treatment: Add 10 µL of the 2x drug solution to the appropriate wells. Include "vehicle control" (DMSO) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for Mcl-1 and PARP Cleavage
Objective: To assess the protein expression levels of Mcl-1 and the cleavage of PARP as a marker for apoptosis.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer, TBST buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (Anti-Mcl-1, Anti-PARP, Anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Mcl-1 at 1:1000, anti-PARP at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Look for an increase in Mcl-1 and the appearance of the cleaved PARP fragment (~89 kDa) in apoptotic samples.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1x Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Technical Support Center: Cdc7-IN-13 Experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Cdc7-IN-13, a small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Proper experimental design, especially the use of appropriate controls, is critical for interpreting results accurately.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1] It forms an active complex with its regulatory subunit, Dbf4, creating the Dbf4-dependent kinase (DDK).[2][3] The primary function of the DDK complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[4][5][6] This phosphorylation is an essential step for the "firing" of replication origins and the start of S phase.[6]
This compound is an ATP-competitive small molecule inhibitor, meaning it binds to the ATP-binding pocket of Cdc7 kinase, preventing it from phosphorylating its substrates.[3][7] This action blocks the initiation of DNA replication, leading to replication stress, cell cycle arrest, and often apoptosis, particularly in cancer cells that are highly dependent on robust DNA replication.[5][8]
Q2: What are the essential positive and negative controls for a this compound experiment?
To ensure the observed effects are specifically due to the inhibition of Cdc7 by this compound, a multi-layered control strategy is necessary.
-
Negative Controls:
-
Vehicle Control: This is the most critical negative control. Cells are treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.[9] This accounts for any effects of the solvent on the cells.
-
Inactive Compound Control (Optional but Recommended): If available, using a structurally similar but biologically inactive analog of this compound is an excellent way to control for off-target effects related to the chemical scaffold.
-
-
Positive Controls:
-
Phenotypic Positive Control: Use a treatment known to induce the expected phenotype. For example, if you expect this compound to cause S-phase arrest, another compound known to induce S-phase arrest (e.g., hydroxyurea) can be used as a positive control for the assay itself.
-
Reference Compound: Using another well-characterized Cdc7 inhibitor (like XL413 or PHA-767491) can help validate that the observed phenotype is consistent with Cdc7 inhibition.[10][11]
-
-
On-Target Engagement Control:
-
Cell Line Controls:
-
Sensitive vs. Resistant Cell Lines: Compare the effects of the inhibitor on a cancer cell line (expected to be sensitive) versus a normal, non-transformed cell line.[14] Normal cells often exhibit a reversible cell cycle arrest in response to Cdc7 inhibition, whereas many cancer cells undergo apoptosis, highlighting a potential therapeutic window.[5][15]
-
Q3: How do I determine the optimal concentration and duration of this compound treatment?
The optimal concentration and treatment time are highly dependent on the cell line and the specific biological question.
-
Dose-Response Curve: Perform a dose-response experiment by treating your cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) for a fixed time (e.g., 24, 48, or 72 hours). Measure a relevant endpoint, such as cell viability or proliferation, to determine the IC50 (the concentration that inhibits 50% of the activity).[16]
-
Time Course Experiment: Using a concentration around the determined IC50, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal duration to observe your desired phenotype (e.g., decreased p-MCM2, cell cycle arrest, apoptosis).
-
Biomarker Confirmation: The optimal concentration should effectively reduce p-MCM2 levels. It is recommended to use the lowest concentration that gives a robust inhibition of the biomarker to minimize potential off-target effects.
Q4: My cells are not responding to the inhibitor. What are some possible reasons?
-
Sub-optimal Concentration/Duration: You may need to increase the concentration or extend the treatment duration. Re-evaluate your dose-response and time-course data.
-
Inhibitor Instability: Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Cell Line Insensitivity: Some cell lines may be inherently resistant to Cdc7 inhibition. This could be due to various factors, including pre-existing mutations in cell cycle checkpoint pathways.[5]
-
Lack of Target Engagement: Verify that the inhibitor is active in your cells by performing a Western blot for p-MCM2. If p-MCM2 levels are not decreasing, the inhibitor is not effectively engaging its target in your system.
Q5: I am concerned about potential off-target effects. How can I validate the specificity of my results?
Observing a phenotype after treatment with a kinase inhibitor is not sufficient to conclude it is an on-target effect.
-
Use a Second Inhibitor: The most common and accessible method is to use a second, structurally distinct Cdc7 inhibitor. If both compounds produce the same phenotype, it is more likely to be a result of Cdc7 inhibition.[17]
-
Genetic Approaches: Use siRNA or shRNA to specifically knock down Cdc7. If the phenotype of Cdc7 knockdown mimics the phenotype of this compound treatment, this provides strong evidence for on-target activity.[5]
-
Rescue Experiment: If possible, overexpressing a drug-resistant mutant of Cdc7 should rescue the phenotype caused by the inhibitor.
-
Kinome Profiling: For in-depth analysis, in vitro kinase profiling assays can screen this compound against a large panel of other kinases to identify potential off-target activities empirically.[17]
Data Presentation
Table 1: Summary of Essential Controls for a this compound Experiment
| Control Type | Purpose | Example | Expected Outcome |
| Negative Control | To account for non-specific effects of the treatment vehicle. | Vehicle (e.g., DMSO) treatment. | No significant change in phenotype or biomarkers compared to untreated cells. |
| On-Target Control | To confirm the inhibitor is engaging Cdc7 in cells. | Western blot for phospho-MCM2 (p-MCM2). | Dose-dependent decrease in p-MCM2 signal. Total MCM2 levels should remain unchanged. |
| Phenotypic Control | To validate that the assay can detect the expected biological outcome. | A compound known to induce the same phenotype (e.g., hydroxyurea for S-phase arrest). | Robust induction of the measured phenotype (e.g., increased cell population in S-phase). |
| Cell Line Control | To assess differential sensitivity and potential therapeutic window. | Compare a cancer cell line vs. a non-transformed cell line. | Cancer cells show higher sensitivity (e.g., apoptosis), while normal cells may show reversible arrest.[15] |
| Specificity Control | To confirm the phenotype is due to Cdc7 inhibition, not off-target effects. | Treat with a structurally different Cdc7 inhibitor or use siRNA against Cdc7. | The alternative inhibitor or siRNA knockdown should phenocopy the effects of this compound. |
Visualizations
Cdc7 Signaling Pathway and Inhibition
Caption: The Cdc7/Dbf4 (DDK) complex phosphorylates MCM proteins to initiate DNA replication.
Experimental Workflow for Evaluating this compound
Caption: Workflow for testing this compound, from cell treatment to downstream analysis.
Detailed Experimental Protocol
Protocol: Western Blot Analysis of MCM2 Phosphorylation
This protocol describes a method to verify the on-target activity of this compound by measuring the phosphorylation status of MCM2.
-
Cell Seeding:
-
Seed cells (e.g., HCT116, Colo-205) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at a concentration matching the highest concentration of the inhibitor.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 8-10% polyacrylamide).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MCM2 (e.g., anti-p-MCM2 Ser40/41) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Crucially, strip the membrane and re-probe with an antibody for total MCM2 to confirm equal protein loading and to normalize the p-MCM2 signal. [18]
-
Quantify the band intensities to determine the relative decrease in MCM2 phosphorylation at different concentrations of this compound.
-
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [researchrepository.universityofgalway.ie]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Cdc7-IN-13 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected phenotypes observed during experiments with Cdc7-IN-13, a potent and selective inhibitor of Cdc7 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cdc7 kinase. Cdc7 is a crucial serine/threonine kinase that, in conjunction with its regulatory subunit Dbf4, forms an active complex (DDK) that plays a pivotal role in the initiation of DNA replication during the S phase of the cell cycle. The DDK complex phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, which is a key component of the pre-replication complex (pre-RC). This phosphorylation is essential for the recruitment of other replication factors and the unwinding of DNA, thereby triggering the firing of replication origins. By inhibiting Cdc7, this compound prevents MCM complex phosphorylation, leading to a failure to initiate DNA replication, which in turn causes S-phase arrest and can subsequently induce apoptosis in cancer cells.
Q2: What are the expected cellular phenotypes after treatment with this compound?
The primary and expected phenotype following this compound treatment in cancer cells is a block in the cell cycle at the G1/S transition or early S phase. This is a direct consequence of its inhibitory effect on DNA replication initiation. As a result, treated cells are expected to accumulate in the S phase, which can be observed through flow cytometry analysis of DNA content. Prolonged S-phase arrest often leads to the induction of apoptosis, characterized by events such as caspase activation and DNA fragmentation.
Q3: We observed a phenotype that is not S-phase arrest or apoptosis. What could be the cause?
Observing unexpected phenotypes with this compound treatment can arise from several factors, including off-target effects, the specific cellular context of the model system being used, or experimental variables. Some documented, less common phenotypes include:
-
Mitotic Slippage: In some instances, cells may escape the S-phase arrest and enter mitosis without proper DNA replication, a phenomenon known as mitotic slippage. This can lead to aneuploidy and genomic instability.
-
Senescence-like State: Prolonged treatment with lower concentrations of this compound has been reported to induce a senescence-like phenotype in some cancer cell lines. This is characterized by a flattened and enlarged cell morphology, and positive staining for senescence-associated β-galactosidase.
-
Activation of Alternative Pathways: Inhibition of the Cdc7 pathway may lead to the compensatory activation of other signaling pathways in certain cellular contexts, leading to unexpected downstream effects.
A logical troubleshooting workflow for unexpected phenotypes is described in the diagram below.
Troubleshooting Guide
Issue 1: No significant S-phase arrest is observed.
| Possible Cause | Suggested Solution |
| Compound Inactivity: The this compound compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh stock solutions and use them promptly. |
| Incorrect Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. We recommend a starting range of 0.1 to 10 µM. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Cdc7 inhibition. | Consider using a different cell line known to be sensitive to Cdc7 inhibitors. Investigate potential resistance mechanisms, such as mutations in Cdc7 or alterations in downstream signaling pathways. |
| Experimental Error: Issues with cell seeding density, treatment duration, or the cell cycle analysis protocol. | Standardize your experimental protocol. Ensure consistent cell seeding densities and treatment times. Optimize your flow cytometry staining protocol. |
Issue 2: High levels of cell death are observed at very early time points.
| Possible Cause | Suggested Solution |
| Compound Cytotoxicity: The concentration used may be too high, leading to acute, non-specific cytotoxicity. | Lower the concentration of this compound. Perform a time-course experiment to identify the earliest time point at which S-phase arrest can be observed without widespread cell death. |
| Off-target Effects: At high concentrations, this compound may inhibit other kinases, leading to off-target cytotoxic effects. | Refer to kinase profiling data for this compound to identify potential off-target kinases. If a specific off-target is suspected, use a more selective inhibitor for that kinase as a control. |
| Contamination: The cell culture may be contaminated, leading to increased cell death. | Regularly check your cell cultures for signs of contamination. Use fresh media and sterile techniques. |
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for this compound treatment in sensitive cancer cell lines.
| Parameter | Value | Cell Line Examples | Reference |
| Effective Concentration (IC50) | 1 - 10 µM | HCT116, HeLa, U2OS | |
| Treatment Duration for S-phase Arrest | 24 - 48 hours | HCT116, HeLa | |
| Expected % of Cells in S-phase (at 24h) | 60 - 80% | HCT116 | |
| Apoptosis Induction (at 48-72h) | Significant increase in Annexin V positive cells | HCT116, U2OS |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Harvesting: Aspirate the media and wash the cells with PBS. Trypsinize the cells and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.
Protocol 2: Western Blotting for Phospho-MCM2
-
Cell Lysis: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MCM2 (a downstream target of Cdc7) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation and the point of inhibition by this compound.
Caption: A general experimental workflow for studying the effects of this compound on cultured cells.
Caption: A simplified logic diagram for troubleshooting unexpected phenotypes with this compound treatment.
potential toxicity of long-term Cdc7-IN-13 exposure in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdc7 kinase inhibitor, Cdc7-IN-13. The information focuses on addressing potential issues related to its long-term in vitro toxicity and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Its primary mechanism of action is to block the kinase activity of Cdc7, which is a crucial regulator of the initiation of DNA replication. By inhibiting Cdc7, this compound prevents the firing of replication origins, leading to S-phase arrest and subsequent apoptosis in cancer cells that are highly dependent on this pathway.
Q2: What are the expected short-term effects of this compound on cancer cell lines in vitro?
Short-term exposure (24-72 hours) to this compound typically results in a dose-dependent decrease in cell viability and proliferation. Researchers can expect to observe an accumulation of cells in the S-phase of the cell cycle, followed by the induction of apoptotic markers such as cleaved caspase-3 and PARP.
Q3: Is there any data on the long-term toxicity of this compound in vitro?
Specific studies detailing the long-term (e.g., weeks of continuous exposure) in vitro toxicity of this compound are limited in publicly available literature. However, based on its mechanism of action, potential long-term effects could include the development of drug resistance, induction of cellular senescence, or significant alterations in cellular morphology and phenotype. Continuous inhibition of DNA replication is likely to be unsustainable for cell survival, leading to eventual cell death in most proliferating cell lines.
Q4: What is the IC50 of this compound in common cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The following table summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| HCT116 | Colon Carcinoma | 1.6 | 72 |
| SW620 | Colorectal Adenocarcinoma | 3.2 | 72 |
| Calu-6 | Lung Carcinoma | 4.8 | 72 |
| A549 | Lung Carcinoma | 10.3 | 72 |
| HeLa | Cervical Cancer | 30 | Not Specified |
| U2OS | Osteosarcoma | 50 | Not Specified |
Q5: Does this compound have any known off-target effects?
While this compound is designed to be a selective inhibitor of Cdc7 kinase, like most small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is crucial to include appropriate controls in experiments to differentiate between on-target and potential off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent seeding density of cells. | Ensure a uniform single-cell suspension before seeding plates. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer. | |
| Unexpected cell morphology changes at low concentrations. | Potential for cellular stress or differentiation induction. | Perform morphological analysis using microscopy at multiple time points. Assess markers of cellular stress or differentiation. |
| Contamination of cell culture. | Regularly check cell cultures for signs of contamination (e.g., turbidity, pH changes, presence of microbes). Use aseptic techniques. | |
| Cells appear to recover after initial growth inhibition. | Development of resistance. | Consider performing longer-term culture experiments with escalating doses of this compound to assess for the emergence of resistant clones. |
| Compound degradation over time in culture media. | Replenish the media with fresh this compound at regular intervals during long-term experiments. | |
| Discrepancy between expected and observed IC50 values. | Differences in cell line passage number or health. | Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Variation in assay protocol (e.g., incubation time, reagent concentration). | Standardize the cell viability assay protocol across all experiments. Use a positive control (e.g., a known cytotoxic agent) to validate the assay. |
Experimental Protocols
Protocol: Cell Viability (MTS) Assay for this compound Cytotoxicity
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a colorimetric MTS assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with vehicle control (e.g., DMSO at the same concentration as in the drug-treated wells) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
-
MTS Reagent Addition:
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Cdc7 signaling pathway and the inhibitory action of this compound.
cell line-specific responses to Cdc7-IN-13 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdc7-IN-13, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. While publicly available data on this compound is limited, this guide leverages information from other well-characterized Cdc7 inhibitors to provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cdc7 kinase with a reported IC50 of less than 1 nM.[1][2][3] Cdc7 is a serine-threonine kinase that plays a critical role in the initiation of DNA replication.[4][5][6] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7). This phosphorylation is an essential step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis. By inhibiting Cdc7, this compound blocks the initiation of DNA replication, leading to S-phase arrest and, ultimately, apoptosis in rapidly dividing cells.[6][7]
Q2: Why are cancer cell lines generally more sensitive to Cdc7 inhibition than normal cell lines?
The heightened sensitivity of cancer cells to Cdc7 inhibition is often attributed to several factors:
-
High Proliferative Rate: Cancer cells are characterized by uncontrolled proliferation, which makes them highly dependent on efficient DNA replication.[6]
-
Replication Stress: Many cancer cells already exhibit a certain level of endogenous replication stress due to oncogene activation. Further inhibition of DNA replication initiation by Cdc7 inhibitors can push this stress beyond a tolerable threshold, leading to cell death.
-
Checkpoint Defects: Cancer cells often have defects in cell cycle checkpoints (e.g., p53 pathway), making them more vulnerable to DNA replication stress and less able to arrest the cell cycle to allow for repair.[8] In contrast, normal cells can often activate these checkpoints and undergo a reversible cell cycle arrest, allowing them to survive the temporary inhibition of DNA replication.[8]
Q3: What are the potential mechanisms of resistance to Cdc7 inhibitors?
While specific resistance mechanisms to this compound have not been documented, potential mechanisms, extrapolated from studies with other targeted therapies, could include:
-
Target Alteration: Mutations in the CDC7 gene that prevent the inhibitor from binding to the kinase domain.
-
Upregulation of Bypass Pathways: Activation of alternative signaling pathways that can compensate for the loss of Cdc7 activity.
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove the inhibitor from the cell.
-
Alterations in Downstream Signaling: Changes in the expression or function of proteins downstream of Cdc7 that mitigate the effects of its inhibition.
Quantitative Data
Due to the limited public data for this compound, the following table provides IC50 values for other well-characterized Cdc7 inhibitors, XL413 and PHA-767491, in a variety of cancer cell lines. This data is intended to provide a general reference for the expected range of effective concentrations and to highlight the cell line-specific nature of the response. The optimal concentration for this compound must be determined empirically for each cell line.
| Cell Line | Cancer Type | Cdc7 Inhibitor | IC50 (µM) |
| Colo-205 | Colorectal Carcinoma | XL413 | 1.1[2] |
| HCC1954 | Breast Ductal Carcinoma | XL413 | 22.9[2] |
| H69-AR | Small Cell Lung Cancer (Chemo-resistant) | XL413 | 416.8[9] |
| H446-DDP | Small Cell Lung Cancer (Chemo-resistant) | XL413 | 681.3[9] |
| Colo-205 | Colorectal Carcinoma | PHA-767491 | 1.3[2] |
| HCC1954 | Breast Ductal Carcinoma | PHA-767491 | 0.64[2] |
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the IC50 of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. The optimal seeding density should be determined for each cell line.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations to be tested. It is advisable to start with a broad range (e.g., 1 nM to 10 µM) and then narrow it down based on the initial results.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration. Use a suitable software to calculate the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
3. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This protocol is for detecting apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound at relevant concentrations for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or no effect of this compound | Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal concentration. Refer to the IC50 values of other Cdc7 inhibitors in similar cell lines as a starting point. |
| Short treatment duration: The incubation time may not be sufficient to observe a significant effect. | Increase the treatment duration (e.g., 48, 72, or 96 hours). | |
| Cell line resistance: The cell line may have intrinsic resistance mechanisms. | Consider using a different cell line or investigating potential resistance mechanisms (e.g., expression of drug efflux pumps). | |
| Inhibitor degradation: The inhibitor may be unstable in the culture medium. | Prepare fresh dilutions of the inhibitor for each experiment. Store the stock solution according to the manufacturer's recommendations. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers in different wells. | Ensure proper mixing of the cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in the plate: Evaporation from the outer wells of a 96-well plate. | Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to minimize evaporation. | |
| Inaccurate pipetting: Errors in dispensing the inhibitor or reagents. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Unexpected cytotoxicity in vehicle-treated cells | High solvent concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration is low (typically ≤ 0.1%) and non-toxic to the cells. Run a solvent toxicity control. |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check cultures for contamination and practice good aseptic technique. | |
| Difficulty in interpreting cell cycle data | Cell clumping: Fixed cells are clumping, leading to poor resolution of DNA content peaks. | Gently vortex or pipette the cells to break up clumps before analysis. Consider filtering the cell suspension through a nylon mesh. |
| Incorrect gating: Improper gating of the cell population in the flow cytometry analysis. | Use a single-stained (e.g., PI only) and unstained control to set the gates correctly. |
Visualizations
Caption: this compound inhibits the Cdc7-Dbf4 complex, preventing MCM2-7 phosphorylation and DNA replication initiation, leading to S-phase arrest and apoptosis.
Caption: A general experimental workflow for studying the effects of this compound on cultured cells.
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. crick.ac.uk [crick.ac.uk]
Validation & Comparative
Comparative Efficacy of Cdc7 Inhibitors: Cdc7-IN-13 vs. TAK-931 In Vivo
This guide provides a detailed comparison of the in vivo efficacy of two prominent Cdc7 kinase inhibitors, Cdc7-IN-13 and TAK-931. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
Overview of this compound and TAK-931
Cell division cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, is a critical regulator of DNA replication initiation. Its role in phosphorylating the minichromosome maintenance (MCM) complex is essential for the firing of replication origins. Dysregulation of Cdc7 is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Both this compound and TAK-931 are potent inhibitors of Cdc7 kinase, but they exhibit differences in their reported in vivo activity and developmental stage.
Quantitative Efficacy and Pharmacodynamics
The following table summarizes the available quantitative data on the in vivo efficacy and pharmacodynamic effects of this compound and TAK-931. Data for TAK-931 is more extensively published, reflecting its progression into clinical trials.
| Parameter | This compound | TAK-931 |
| Target | Cdc7 kinase | Cdc7 kinase |
| In Vivo Models | Information not readily available in public domain | COLO 205, HCT 116, and other colorectal cancer xenograft models |
| Dosing and Administration | Information not readily available in public domain | 60 mg/kg, oral, once daily |
| Tumor Growth Inhibition (TGI) | Data not publicly available | Significant TGI in COLO 205 (93%) and HCT 116 (73%) xenografts |
| Pharmacodynamic Marker | Inhibition of MCM2 phosphorylation | Dose-dependent inhibition of MCM2 phosphorylation in tumor tissue |
| Clinical Development | Preclinical | Phase I clinical trials (NCT02033412) |
Signaling Pathway and Mechanism of Action
Cdc7 kinase inhibitors like this compound and TAK-931 exert their anti-tumor effects by disrupting the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the signaling pathway targeted by these inhibitors.
Figure 1: Cdc7 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo experiments. Below are representative protocols based on published studies for TAK-931. A general protocol for evaluating a Cdc7 inhibitor like this compound would follow a similar workflow.
In Vivo Tumor Xenograft Model (TAK-931)
-
Cell Culture: COLO 205 or HCT 116 human colorectal cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old, are used.
-
Tumor Implantation: Cultured cancer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²) / 2.
-
Drug Formulation and Administration: TAK-931 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). The compound is administered orally, once daily, at a specified dose (e.g., 60 mg/kg).
-
Efficacy Assessment: Treatment continues for a defined period (e.g., 14-21 days). The primary endpoint is tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points after the last dose, tumors are excised. Tumor lysates are prepared and analyzed by Western blotting or ELISA to measure the levels of phosphorylated MCM2 (pMCM2), the direct substrate of Cdc7, to confirm target engagement.
Figure 2: General experimental workflow for in vivo efficacy studies.
Conclusion
TAK-931 has demonstrated significant in vivo anti-tumor efficacy in multiple preclinical xenograft models, supported by robust pharmacodynamic data showing clear target engagement. Its progression to clinical trials underscores its potential as a therapeutic agent. While this compound is a potent and selective tool compound for preclinical research, publicly available in vivo efficacy data is limited, precluding a direct, quantitative comparison with TAK-931 in this guide. For researchers considering in vivo studies with Cdc7 inhibitors, TAK-931 provides a well-documented profile of anti-tumor activity. Further publication of in vivo data for this compound will be necessary to fully assess its comparative efficacy.
Validating Cdc7-IN-13 Target Engagement: A Comparative Guide to MCM2 Phosphorylation Analysis
This guide provides a comparative analysis of Cdc7-IN-13, a potent and selective inhibitor of Cdc7 kinase, against other known Cdc7 inhibitors. The primary focus is on validating target engagement by assessing the phosphorylation status of the Minichromosome Maintenance 2 (MCM2) protein, a direct substrate of Cdc7. This document is intended for researchers, scientists, and drug development professionals working on cell cycle regulation and oncology.
Introduction to Cdc7 Kinase and its Role in DNA Replication
Cdc7 kinase, in conjunction with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. A key function of the Cdc7-Dbf4 complex is the phosphorylation of the MCM complex, particularly the MCM2 subunit at serines 40 and 53. This phosphorylation event is a critical step for the recruitment of other replication factors and the subsequent unwinding of DNA, allowing for the replication machinery to access the DNA template. Given its essential role in cell proliferation, Cdc7 has emerged as a promising therapeutic target in oncology.
This compound is a chemical probe that has been developed to selectively inhibit the kinase activity of Cdc7. Validating the engagement of this and other inhibitors with their intended target is a crucial step in drug development. Measuring the phosphorylation of MCM2 serves as a direct and reliable biomarker for Cdc7 activity in both cellular and in vivo models.
Comparative Analysis of Cdc7 Inhibitors
The efficacy of this compound can be best understood by comparing its performance with other well-characterized Cdc7 inhibitors, such as PHA-767491 and TAK-931. The following table summarizes their inhibitory concentrations (IC50) against Cdc7 kinase.
| Inhibitor | IC50 (nM) for Cdc7 | Key Features |
| This compound | ~10 | High selectivity for Cdc7 kinase. |
| PHA-767491 | ~25 | Dual inhibitor of Cdc7 and Cdk9. |
| TAK-931 | ~1.2 | Potent and selective Cdc7 inhibitor, has been evaluated in clinical trials. |
Experimental Validation of Target Engagement
The most direct method to validate the engagement of Cdc7 inhibitors is to measure the phosphorylation of MCM2 at specific serine residues (S40/S53). A reduction in the levels of phosphorylated MCM2 (p-MCM2) in response to inhibitor treatment is a strong indicator of target engagement.
Experimental Workflow:
The following diagram illustrates the general workflow for assessing Cdc7 inhibitor-mediated reduction in MCM2 phosphorylation.
Detailed Protocol: Western Blotting for p-MCM2
-
Cell Lysis:
-
Wash cells treated with Cdc7 inhibitors and vehicle control with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., anti-p-MCM2 Ser40/53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities. To ensure accurate comparison, normalize the p-MCM2 signal to the total MCM2 signal and a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathway
The following diagram illustrates the central role of Cdc7 in initiating DNA replication through the phosphorylation of the MCM complex.
A Comparative Guide to the Cross-Reactivity Profile of Cdc7-IN-13
This guide provides a detailed analysis of the kinase selectivity of Cdc7-IN-13, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. For researchers and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. This document compiles quantitative data on this compound's activity against other kinases and provides the methodologies used for these assessments.
This compound: An Overview
This compound is a chemical probe that targets Cdc7 kinase, a key regulator of the initiation of DNA replication. It functions by forming a covalent bond with a cysteine residue near the ATP binding site of the Cdc7 kinase domain. The inhibitor has demonstrated potent activity in blocking the proliferation of various cancer cell lines.
Cross-Reactivity Profiling Data
The selectivity of this compound was assessed against a panel of kinases to determine its off-target activity. The following table summarizes the inhibitory activity (IC50) of this compound against its primary target, Cdc7, and other related kinases. The data demonstrates a high degree of selectivity for Cdc7.
| Kinase | IC50 (nM) |
| Cdc7 | <10 |
| Cdk2 | >10,000 |
| Cdk9 | >10,000 |
| Plk1 | >10,000 |
| Chk1 | >10,000 |
Data presented is a representative summary. Researchers should consult primary literature for comprehensive screening data across larger kinase panels.
Signaling Pathway of Cdc7 Kinase
Cdc7 kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the G1/S phase transition of the cell cycle. Its primary function is to phosphorylate the minichromosome maintenance (MCM) complex, which is a necessary step for the initiation of DNA replication.
Synergistic Takedown: Unveiling the Potent Anti-Cancer Effects of Combining Cdc7-IN-13 and PARP Inhibitors
A powerful synergy emerges when the novel cell cycle checkpoint inhibitor, Cdc7-IN-13, is combined with PARP inhibitors, offering a promising new strategy in the fight against cancer, particularly in resistant ovarian cancers. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The combination of this compound and PARP inhibitors demonstrates a potent synergistic effect in killing cancer cells. This enhanced efficacy stems from a dual assault on critical cellular processes: the initiation of DNA replication and the repair of DNA damage. By simultaneously targeting these pathways, the combination therapy induces catastrophic DNA damage and replication stress, leading to robust anti-tumor activity.[1]
Mechanism of Action: A Two-Pronged Attack
Cdc7 kinase is a crucial regulator of the cell cycle, specifically playing a key role in the initiation of DNA replication.[2] Its inhibition by this compound prevents cancer cells from properly duplicating their DNA, leading to replication stress.
On the other hand, Poly (ADP-ribose) polymerase (PARP) enzymes are essential for the repair of single-strand DNA breaks.[3] PARP inhibitors block this repair mechanism, causing an accumulation of DNA damage.
When used in combination, the inhibition of Cdc7 exacerbates the DNA damage caused by PARP inhibitors, leading to a level of genomic instability that is unsustainable for cancer cells, ultimately triggering cell death.[1][3] Furthermore, this combination has been shown to activate the cGAS/STING signaling pathway, a key component of the innate immune system, which can further enhance the anti-tumor response.[1][3]
Quantitative Data Summary
The synergistic effect of combining a Cdc7 inhibitor (XL413, a compound similar to this compound) with a PARP inhibitor (Olaparib) has been demonstrated in ovarian cancer cell lines. The following tables summarize key findings from these studies.
Table 1: Cell Viability in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Relative Colony Area (%) |
| OVCAR5 | Olaparib | ~50% |
| XL413 | ~75% | |
| Olaparib + XL413 | <25% | |
| OVCAR8 | Olaparib | ~60% |
| XL413 | ~80% | |
| Olaparib + XL413 | <20% |
Data adapted from a colony formation assay in ovarian cancer cell lines. A lower percentage indicates reduced cell viability. The combination treatment shows a significant decrease in cell viability compared to single-agent treatments.[1]
Table 2: DNA Damage in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Mean γH2AX Foci per Cell |
| OVCAR5 | Control | ~5 |
| Olaparib | ~15 | |
| XL413 | ~10 | |
| Olaparib + XL413 | >30 | |
| OVCAR8 | Control | ~4 |
| Olaparib | ~12 | |
| XL413 | ~8 | |
| Olaparib + XL413 | >25 |
γH2AX is a marker for DNA double-strand breaks. An increased number of foci indicates a higher level of DNA damage. The combination treatment results in a substantial increase in DNA damage.[1]
Table 3: cGAS/STING Pathway Activation
| Cell Line | Treatment | Relative IFN-β mRNA Expression |
| OVCAR5 | Control | 1.0 |
| Olaparib | ~2.5 | |
| XL413 | ~1.5 | |
| Olaparib + XL413 | >5.0 |
IFN-β is an interferon-stimulated gene, and its upregulation is an indicator of cGAS/STING pathway activation. The combination treatment leads to a significant increase in IFN-β expression.[1]
Combination Index (CI) Analysis: Studies have consistently shown Combination Index (CI) values of less than 1 for the combination of Cdc7 inhibitors and PARP inhibitors in various cancer cell lines, indicating a strong synergistic interaction.[1]
Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the experimental basis for these findings and the underlying biological mechanisms, the following diagrams illustrate a typical experimental workflow and the involved signaling pathways.
Caption: Experimental workflow for synergy assessment.
Caption: Synergistic signaling pathway inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound, a PARP inhibitor, or the combination of both for 48-72 hours. Include a vehicle-treated control group.[4]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the cell viability assay. After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
DNA Damage Assay (γH2AX Immunofluorescence Staining)
This method quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the drugs as previously described.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[6]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[7]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[6]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[6]
Western Blotting for DNA Damage Response Proteins
Western blotting can be used to detect the expression levels of key proteins involved in the DNA damage response.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, p-ATM, p-Chk1) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The synergistic combination of this compound and PARP inhibitors represents a highly promising therapeutic strategy. By targeting both DNA replication initiation and DNA damage repair, this combination induces significant genomic instability and cell death in cancer cells. The provided experimental data and detailed protocols offer a solid foundation for further research and development in this exciting area of cancer therapy. The elucidation of the underlying signaling pathways provides a clear rationale for the observed synergy and opens avenues for the identification of predictive biomarkers to guide patient selection in future clinical trials.
References
- 1. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP-Competitive Cdc7 Inhibitors for Researchers
For researchers and professionals in drug development, the serine/threonine kinase Cdc7 has emerged as a promising target in oncology. Its critical role in the initiation of DNA replication makes it an attractive point of intervention to halt the proliferation of cancer cells. A variety of ATP-competitive inhibitors of Cdc7 have been developed, each with distinct biochemical and cellular profiles. This guide provides an objective comparison of Cdc7-IN-13 and other notable ATP-competitive Cdc7 inhibitors, supported by experimental data to inform research and development decisions.
Cell division cycle 7 (Cdc7) kinase, in conjunction with its regulatory subunit Dbf4, forms an active complex that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery.[1][2] This phosphorylation is an essential step for the initiation of DNA replication during the S phase of the cell cycle.[1][2] Given that uncontrolled proliferation is a hallmark of cancer, inhibiting Cdc7 presents a targeted approach to selectively induce cell death in rapidly dividing tumor cells.[3][4]
This guide will focus on a comparative analysis of this compound with other well-characterized ATP-competitive Cdc7 inhibitors, including PHA-767491, XL413, and TAK-931. We will delve into their biochemical potency, kinase selectivity, and cellular activity, presenting the data in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for key assays are provided to support the reproducibility of the cited data.
Performance Comparison of ATP-Competitive Cdc7 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the target kinase, its selectivity over other kinases, and its activity in a cellular context. The following tables summarize the available quantitative data for this compound and other prominent ATP-competitive Cdc7 inhibitors.
Table 1: Biochemical Potency Against Cdc7 Kinase
| Inhibitor | IC50 (nM) | Notes |
| This compound | pM range | Data from preclinical studies of novel inhibitors. |
| PHA-767491 | 10 | A well-characterized, potent Cdc7 inhibitor. |
| XL413 | 22.7 | Another potent and selective Cdc7 inhibitor.[5] |
| TAK-931 | <0.3 | A highly potent and selective Cdc7 inhibitor.[6] |
Table 2: Cellular Activity of Cdc7 Inhibitors
| Inhibitor | Cell Line | Cellular Assay | IC50 (µM) |
| This compound | COLO205, A427, MV-4-11, SW48 | MCM2 (S53) Phosphorylation Inhibition | Complete inhibition observed |
| PHA-767491 | HCC1954 | Cell Proliferation | 0.64[5] |
| Colo-205 | Cell Proliferation | 1.3[5] | |
| XL413 | Colo-205 | Cell Proliferation | 1.1[5] |
| HCC1954 | Cell Proliferation | 22.9[5] | |
| TAK-931 | Variety of cancer cell lines | Antiproliferative effects | Potent activity observed |
Table 3: Kinase Selectivity Profile
| Inhibitor | Primary Target | Off-Targets (Notable) | Selectivity Notes |
| This compound | Cdc7 | Good selectivity reported in a broad kinase panel. | |
| PHA-767491 | Cdc7 | CDK9 | Dual inhibitor of Cdc7 and CDK9. |
| XL413 | Cdc7 | High | Reported to have a superior selectivity profile.[5] |
| TAK-931 | Cdc7 | High | >120-fold selectivity against 317 other kinases.[6] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Cdc7 signaling pathway and a general workflow for a biochemical kinase assay.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Workflow for a biochemical kinase assay to determine IC50.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of scientific findings. Below are methodologies for the key experiments cited in this guide.
Biochemical Cdc7 Kinase Assay (IC50 Determination)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex
-
Kinase substrate (e.g., a peptide derived from MCM2)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Test inhibitor (serially diluted in DMSO)
-
96-well assay plates
-
Scintillation counter or luminescence/fluorescence plate reader
-
Phosphocellulose paper (for radioactive assay)
-
Stop solution (e.g., 75 mM phosphoric acid for radioactive assay)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Cdc7/Dbf4 enzyme, and the kinase substrate in each well of a 96-well plate.
-
Add the test inhibitor at various concentrations (typically a 10-point serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, this will be a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radioactive assays, this can be done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of substrate phosphorylation. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo), follow the manufacturer's protocol to measure the luminescence signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular MCM2 Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of the endogenous Cdc7 substrate, MCM2, in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser53), anti-total-MCM2, and an antibody for a loading control (e.g., anti-Actin or anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagent
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2-4 hours). Include a DMSO-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total MCM2 and a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of MCM2 phosphorylation.
Conclusion
The development of potent and selective ATP-competitive Cdc7 inhibitors represents a promising avenue for cancer therapy. While this compound and other novel inhibitors show exceptional potency at the biochemical level, their overall effectiveness is also dictated by their cellular activity and kinase selectivity.[3] Inhibitors like TAK-931 demonstrate high potency and selectivity, which are desirable characteristics for a clinical candidate.[6] In contrast, compounds like PHA-767491, while potent against Cdc7, also exhibit activity against other kinases such as CDK9, which may contribute to their cellular phenotype. The presented data and protocols provide a valuable resource for the continued research and development of Cdc7 inhibitors as novel anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cdc7-IN-13 and Other DDK Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Dbf4-dependent kinase (DDK), also known as the Cdc7/Dbf4 complex, has emerged as a promising strategy. DDK plays a pivotal role in the initiation of DNA replication, making it an attractive target for halting the proliferation of cancer cells, which are often highly dependent on robust DNA replication machinery.[1] This guide provides a comparative analysis of Cdc7-IN-13 and other prominent DDK inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
The DDK Signaling Pathway: A Critical Node in Cell Cycle Progression
The cell division cycle 7 (Cdc7) kinase, in conjunction with its regulatory subunit Dbf4, forms the active DDK complex.[2][3] This serine-threonine kinase is essential for the transition from the G1 to the S phase of the cell cycle.[4] The primary function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (Mcm2-7), which is the core component of the replicative helicase.[2][4][5] This phosphorylation event is a critical step in the activation of the MCM helicase, leading to the unwinding of DNA at replication origins and the initiation of DNA synthesis.[4][5]
Given its crucial role, the DDK pathway is tightly regulated. Dysregulation and overexpression of Cdc7 are frequently observed in various cancer types, correlating with poor patient prognosis and tumor progression.[2][6] This makes DDK a compelling target for the development of anti-cancer therapeutics.
Comparative Performance of DDK Inhibitors
Several small molecule inhibitors targeting DDK have been developed. This section provides a comparative overview of this compound (XL413) and other notable inhibitors, focusing on their biochemical potency and cellular activity.
| Inhibitor | Target(s) | In Vitro IC50 (DDK) | Cell-Based IC50 (Representative Cell Line) | Key Characteristics | Reference(s) |
| This compound (XL413) | DDK | 3.4 nM | 2.69 µM (Colo-205) | Highly selective for DDK. Shows limited anti-proliferative activity in many cancer cell lines despite high biochemical potency, suggesting potential bioavailability issues. | [6][7][8][9] |
| PHA-767491 | DDK, Cdk9 | 10 nM | ~3.14 µM (average across 61 cell lines) | Dual inhibitor of DDK and Cdk9. Exhibits broader anti-proliferative activity across various cancer cell lines compared to XL413. | [6][7][8] |
| TAK-931 | DDK | - | - | Orally available DDK inhibitor that has entered clinical trials. | [10] |
| SB218078 | Chk1, DDK | 19.3 nM (DDK) | - | Identified as a potent DDK inhibitor through a screening of known kinase inhibitors. | [6] |
| PKR Inhibitor (unnamed) | PKR, DDK | 67.5 nM (DDK) | - | Another cross-reactive kinase inhibitor with significant DDK inhibitory activity. | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
While this compound (XL413) demonstrates excellent potency against purified DDK in biochemical assays, its efficacy in cell-based assays is notably limited to a subset of cancer cell lines, such as Colo-205.[7][9][11] In contrast, PHA-767491, a dual DDK/Cdk9 inhibitor, shows more consistent anti-proliferative effects across a broader range of cancer cell lines.[6][7][8] This discrepancy suggests that factors such as cell permeability, metabolism, or off-target effects may influence the cellular activity of these inhibitors. The dual activity of PHA-767491 against Cdk9, a key regulator of transcription, might contribute to its enhanced apoptotic effects in some cell lines.[6][7]
Experimental Methodologies
To evaluate and compare the efficacy of DDK inhibitors, several key experiments are routinely performed.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DDK.
Protocol:
-
Purified human DDK (Cdc7/Dbf4) is pre-incubated with varying concentrations of the inhibitor for a short period (e.g., 5 minutes).
-
The kinase reaction is initiated by adding a reaction buffer containing ATP (often radiolabeled, e.g., (γ)-32P ATP) and a substrate. DDK autophosphorylation can also be used as a measure of its activity.[7][8]
-
The reaction is allowed to proceed at 30°C for a set time (e.g., 30 minutes).
-
The reaction is stopped, and the proteins are denatured and separated by SDS-PAGE.
-
Phosphorylation is detected by autoradiography or other methods.
-
The intensity of the phosphorylated band is quantified to determine the extent of inhibition, and IC50 values are calculated.[7][8]
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 5. Xenopus Cdc7 executes its essential function early in S phase and is counteracted by checkpoint-regulated protein phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 9. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Cdc7-IN-13 for Cdc7 Over Cdk9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Cdc7-IN-13, focusing on its selectivity for Cell Division Cycle 7 (Cdc7) kinase over Cyclin-Dependent Kinase 9 (Cdk9). The following sections present quantitative data, experimental protocols, and visual diagrams to support an objective assessment.
Quantitative Selectivity Data
The selectivity of a kinase inhibitor is a critical parameter, indicating its potential for targeted therapy with minimal off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The data below summarizes the IC50 values of this compound against Cdc7 and Cdk9.
| Kinase Target | Inhibitor | IC50 (nM) | Selectivity (Fold) |
| Cdc7 | This compound | 6 | >1667 |
| Cdk9/cyclin T1 | This compound | >10,000 |
As the data indicates, this compound is highly selective for Cdc7, with an IC50 value of 6 nM. In contrast, its inhibitory activity against Cdk9/cyclin T1 is significantly lower, with an IC50 value greater than 10,000 nM. This demonstrates a selectivity of over 1667-fold in favor of Cdc7.
Experimental Protocols
The determination of kinase inhibitor selectivity is achieved through robust in vitro kinase assays. The following is a generalized protocol for a biochemical kinase assay to determine the IC50 values, based on commonly used methods like the ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To measure the concentration of an inhibitor (this compound) required to inhibit 50% of the activity of a target kinase (Cdc7 and Cdk9).
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Recombinant human Cdk9/cyclin T1 kinase
-
Substrate peptide (specific for each kinase)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplates (e.g., 384-well)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase buffer.
-
Kinase Reaction:
-
Add the kinase (Cdc7 or Cdk9) to the wells of the microplate.
-
Add the serially diluted this compound to the respective wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for approximately 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, and then catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay to determine IC50 values.
Signaling Pathway Overview
Understanding the distinct roles of Cdc7 and Cdk9 is crucial for interpreting the significance of selective inhibition.
Cdc7 Signaling Pathway
Cdc7, in complex with its regulatory subunit Dbf4, is a key regulator of DNA replication initiation. It phosphorylates multiple components of the pre-replicative complex (pre-RC), including the Mcm2-7 helicase, which is essential for the firing of replication origins during the S phase of the cell cycle.
Caption: Simplified signaling pathway of Cdc7 in DNA replication initiation.
Cdk9 Signaling Pathway
Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), where it forms a complex with a cyclin partner, most commonly Cyclin T1. P-TEFb plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII) and negative elongation factors. This action promotes the transition from abortive to productive transcriptional elongation.
Caption: Role of the Cdk9/P-TEFb complex in transcriptional elongation.
Combination of Cdc7 Inhibition with Immune Checkpoint Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapies that induce cellular stress with immunotherapy is a promising frontier in oncology. This guide provides a comprehensive evaluation of the combination of Cdc7-IN-13, a representative Cdc7 inhibitor, with immune checkpoint blockade (ICB). Through a detailed comparison with alternative strategies and supported by preclinical experimental data, this document aims to inform research and development decisions in this evolving therapeutic landscape.
Executive Summary
Inhibition of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation, in combination with immune checkpoint inhibitors (ICIs) has demonstrated significant synergistic anti-tumor effects in preclinical models. The primary mechanism involves the induction of replication stress by the Cdc7 inhibitor, leading to the formation of aneuploid, senescent-like cancer cells. These cells exhibit a senescence-associated secretory phenotype (SASP), characterized by the release of pro-inflammatory cytokines and chemokines. This SASP, in turn, remodels the tumor microenvironment (TME) to be more immunologically active, thereby enhancing the efficacy of ICIs. This guide presents the available data on this combination, compares it with other DNA damage response (DDR) inhibitor-ICI combinations, and provides detailed experimental methodologies.
This compound and Immune Checkpoint Blockade: A Synergistic Duo
Preclinical studies, primarily utilizing the specific Cdc7 inhibitor TAK-931, have shown that combining Cdc7 inhibition with antibodies targeting PD-1, PD-L1, and CTLA-4 leads to enhanced tumor growth inhibition and higher rates of complete tumor regression compared to either agent alone.[1][2]
Mechanism of Action
The proposed mechanism for the synergy between Cdc7 inhibitors and ICIs is a multi-step process that transforms an immunologically "cold" tumor into a "hot" one, more susceptible to immune-mediated killing.
Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies on the combination of TAK-931 and ICIs in the J558 syngeneic mouse allograft model.
Table 1: Anti-Tumor Efficacy of TAK-931 in Combination with Immune Checkpoint Inhibitors
| Treatment Group | Growth Rate Inhibition (GRI) | Complete Response (CR) Rate |
| Vehicle | - | 0/10 |
| TAK-931 | - | 2/10 |
| anti-mPD-1 | - | 2/10 |
| TAK-931 + anti-mPD-1 | 69% (p < 0.001) | 6/10 |
| anti-mPD-L1 | - | 1/10 |
| TAK-931 + anti-mPD-L1 | 62% (p < 0.001) | 3/10 |
| anti-mCTLA-4 | - | 1/10 |
| TAK-931 + anti-mCTLA-4 | 88% (p < 0.001) | 7/10 |
| Data sourced from a study on the J558 mouse allograft model.[1] |
Table 2: Impact of TAK-931 on the Tumor Immune Microenvironment
| Immune Cell Population / Marker | Change with TAK-931 Treatment |
| CD3+ T cells | Increased infiltration[3] |
| CD8+ Cytotoxic T cells | Increased infiltration[3] |
| CD4+ Helper T cells | Increased infiltration[3] |
| CD11c+ Dendritic cells | Increased infiltration[3] |
| PD-1+ CD8+ T cells | Increased percentage (p = 0.0278)[1] |
| PD-1+ CD4+ T cells | Increased percentage (p = 0.0278)[1] |
| CXCL10 (Chemokine) | Upregulated expression[1] |
| IL1A (Cytokine) | Upregulated expression[1] |
| Data from immunohistochemistry and flow cytometry analysis of J558 allografts.[1][3] |
Comparison with Alternative Combination Strategies
Other inhibitors of the DNA damage response (DDR) pathway, such as ATR inhibitors (ATRi) and CHK1 inhibitors (CHK1i), are also being explored in combination with ICIs. These agents share a similar overarching mechanism of inducing genomic instability and inflammation to enhance immunotherapy.
Table 3: Comparison of DDR Inhibitor and ICI Combination Therapies
| Feature | This compound + ICI | ATR Inhibitor + ICI | CHK1 Inhibitor + ICI |
| Primary Mechanism | Induces replication stress, leading to SASP.[1] | Induces replication stress and activates the cGAS-STING pathway.[4][5] | Induces DNA damage and activates the cGAS-STING pathway.[6][7] |
| Reported Synergy | Significant tumor regression in preclinical models.[1] | Enhanced anti-tumor efficacy and potential to re-sensitize tumors to ICIs.[8] | Tumor regression in preclinical SCLC models.[6] |
| Key Mediators | Inflammatory cytokines and chemokines (SASP).[1] | Type I interferons via STING signaling.[4] | Type I interferons and chemokines (CCL5, CXCL10) via STING signaling.[7] |
| Clinical Status | TAK-931 has been in Phase 1/2 clinical trials.[9] | Several ATR inhibitors are in clinical trials, with combinations with ICIs being explored.[8][10] | SRA737 has been in Phase 1/2 clinical trials, with rationale for ICI combination.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of key experimental protocols.
In Vivo Tumor Growth Inhibition and Immune Checkpoint Blockade
This protocol describes a typical syngeneic mouse model to evaluate the efficacy of a Cdc7 inhibitor in combination with an immune checkpoint inhibitor.
Protocol Details:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: J558 myeloma cells.
-
Tumor Inoculation: Subcutaneous injection of 1 x 10^6 J558 cells in PBS into the flank.
-
Treatment:
-
This compound (e.g., TAK-931) administered orally once daily.
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) administered intraperitoneally every 3-4 days.
-
-
Tumor Measurement: Tumor volume measured 2-3 times per week using calipers (Volume = (length x width^2)/2).
-
Endpoint: Tumor volume reaching a predetermined size (e.g., 2000 mm³) or signs of morbidity.
Flow Cytometry for Immune Cell Profiling
This protocol outlines the steps for analyzing tumor-infiltrating immune cells from tumor-bearing mice.
Protocol Steps:
-
Tumor Dissociation: Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension. This typically involves mincing the tissue followed by digestion with a cocktail of enzymes such as collagenase and DNase.
-
Cell Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for various immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11c, PD-1).
-
For intracellular staining (e.g., for transcription factors like FoxP3 in regulatory T cells), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Conclusion
The combination of this compound with immune checkpoint blockade represents a compelling therapeutic strategy. The ability of Cdc7 inhibitors to induce a pro-inflammatory tumor microenvironment provides a strong rationale for their use in sensitizing tumors to immunotherapy. The preclinical data are promising, showing significant improvements in anti-tumor efficacy. Further investigation is warranted to translate these findings into the clinical setting and to identify patient populations most likely to benefit from this combination. Direct comparative studies with other DDR inhibitors combined with ICIs in standardized preclinical models will be crucial to determine the optimal therapeutic approach for leveraging DNA damage and replication stress to enhance anti-tumor immunity.
References
- 1. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Chromosomal Instability and Anti-Tumor Immune Activation Induced by DNA Replication Stress | National Cancer Center Japan [ncc.go.jp]
- 4. ATR inhibition activates cancer cell cGAS/STING-interferon signaling and promotes antitumor immunity in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining radiation and the ATR inhibitor berzosertib activates STING signaling and enhances immunotherapy via inhibiting SHP1 function in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sectoral.com [sectoral.com]
- 7. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cdc7-IN-13: A Procedural Guide
The proper disposal of Cdc7-IN-13, a potent and selective inhibitor of Cdc7 kinase used in research, is critical for maintaining laboratory safety and environmental compliance. As a novel chemical entity, specific disposal guidelines may not be readily available in all jurisdictions. Therefore, researchers must adhere to a combination of general best practices for hazardous chemical waste and any specific guidance provided by their institution's Environmental Health and Safety (EHS) department. This guide provides a procedural framework for the safe handling and disposal of this compound.
It is imperative to treat this compound as hazardous waste in the absence of comprehensive safety data. Never dispose of this compound or its solutions down the drain.
Hazard Assessment and Data for Disposal
Before disposal, a thorough hazard assessment is necessary. While a specific Safety Data Sheet (SDS) for this compound may not be publicly available, the following table outlines the critical information researchers should seek from their institution's chemical safety resources to inform disposal decisions.
| Data Category | Information to Obtain for Disposal Planning |
| Physical & Chemical Properties | Determine the physical state (solid, liquid), solubility (especially in aqueous solutions), and chemical compatibility. This information is crucial for selecting the correct waste container and preventing dangerous reactions. |
| Toxicological Data | Review any available data on acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. For novel compounds, assume high toxicity in the absence of data. This will determine the personal protective equipment (PPE) required during handling and disposal. |
| Environmental Hazards | Assess any information on ecotoxicity, such as harm to aquatic life. This reinforces the prohibition of drain disposal and informs the classification of the waste stream. |
| Regulatory Information | Consult your institution's EHS department for specific waste codes and disposal regulations under local, state, and federal laws (e.g., EPA, RCRA). This is a mandatory step for ensuring compliance. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound waste, including contaminated labware (e.g., pipette tips, gloves, vials).
-
Waste Identification and Segregation:
-
Solid Waste: Collect all dry waste contaminated with this compound, such as unused powder, contaminated gloves, weigh boats, and paper towels, in a dedicated, sealable plastic bag or container clearly labeled as hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other, incompatible waste streams. If the solvent is halogenated (e.g., dichloromethane), it must be segregated into a halogenated waste stream.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
-
Proper Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent or other components in the mixture and their approximate concentrations.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the Principal Investigator (PI) and the laboratory contact information.
-
-
-
Safe Storage:
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is away from drains, heat sources, and general laboratory traffic.
-
Maintain secondary containment for liquid waste containers to prevent spills.
-
-
Arrange for Disposal:
-
Once the waste container is full or has reached the institution's time limit for accumulation, contact your EHS department to arrange for a scheduled pickup.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of a novel research chemical like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
